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  • Product: 5-Methylisothiazol-3-amine
  • CAS: 128146-85-0

Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of 5-Methylisothiazol-3-amine & Isothiazolinone Biocides

This guide serves as an in-depth technical analysis of the biocidal mechanism of Isothiazolinones , specifically addressing the structural and functional distinction between the requested 5-Methylisothiazol-3-amine and t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of the biocidal mechanism of Isothiazolinones , specifically addressing the structural and functional distinction between the requested 5-Methylisothiazol-3-amine and the industry-standard biocide 2-Methyl-4-isothiazolin-3-one (MIT) .

Executive Summary & Structural Distinction

Status: Clarification Required. While 5-Methylisothiazol-3-amine (CAS 31857-79-1) is a chemically distinct entity, the biocidal activity attributed to this class of compounds is almost exclusively driven by the Isothiazolinone tautomer/analog, specifically 2-Methyl-4-isothiazolin-3-one (MIT) .

The amine form (5-Methylisothiazol-3-amine) lacks the electrophilic Michael acceptor system (the conjugated carbonyl-C=C bond) required for the primary biocidal mechanism (thiol-interaction). Therefore, this guide focuses on the mechanism of the Isothiazolinone core, which is the active pharmacophore for biocidal applications, while defining the amine's limited role as a precursor or degradation product.

Chemical Identity Comparison[1][2][3][4]
Feature5-Methylisothiazol-3-amine 2-Methyl-4-isothiazolin-3-one (MIT)
Role Synthesis Intermediate / PrecursorActive Biocide
Structure Aromatic ring with exocyclic amineCyclic amide (Lactam) with N-Methyl
Electrophilicity Low (Nucleophilic amine)High (Activated N-S bond)
Mechanism Precursor to active formsThiol-mediated enzyme inhibition

Mechanism of Action: The "Thiol-Interaction" Pathway

The core biocidal mechanism of isothiazolinones is a two-step physiochemical process involving rapid growth inhibition followed by irreversible cellular damage. This mechanism relies on the electrophilic nature of the isothiazolone ring, specifically the activated N-S bond.

Phase 1: Rapid Inhibition (Metabolic Arrest)

Upon entering the microbial cell, the isothiazolinone molecule acts as a potent electrophile. It targets nucleophilic thiol (-SH) groups found on:

  • Cytosolic Glutathione (GSH): Depleting the cell's redox buffer.

  • Cysteine Residues in Enzymes: specifically targeting dehydrogenases in the Krebs cycle (e.g., pyruvate dehydrogenase, succinate dehydrogenase).

Chemical Reaction: The nucleophilic sulfur of the cellular thiol attacks the sulfur atom of the isothiazolinone ring, leading to ring opening and the formation of a mixed disulfide. This covalent modification sterically and chemically blocks the active site of the enzyme.

Phase 2: Irreversible Cell Death

Following metabolic arrest, the depletion of the intracellular thiol pool leads to:

  • Oxidative Stress: Accumulation of Reactive Oxygen Species (ROS) due to lack of GSH.

  • Protein Denaturation: Disruption of structural disulfide bridges.

  • Energy Failure: Cessation of ATP synthesis due to Krebs cycle blockade.

Visualization: The Isothiazolinone Signaling & Toxicity Pathway

BiocideMechanism Biocide Isothiazolinone (MIT) (Electrophile) CellEntry Diffusion across Cell Membrane Biocide->CellEntry Target Intracellular Thiols (GSH, Cys-Enzymes) CellEntry->Target Targets Nucleophiles Reaction Nucleophilic Attack (Ring Opening) Target->Reaction S-N Bond Cleavage Disulfide Mixed Disulfide Formation (Enzyme-S-S-Biocide) Reaction->Disulfide MetabolicBlock Inhibition of Dehydrogenases (Krebs) Disulfide->MetabolicBlock Steric Hinderance RedoxFail Depletion of GSH Pool Disulfide->RedoxFail Thiol Consumption ATP ATP Synthesis Collapse MetabolicBlock->ATP ROS ROS Accumulation (Oxidative Stress) RedoxFail->ROS Death Cell Death (Irreversible) ROS->Death ATP->Death

Figure 1: The cascade of isothiazolinone-mediated toxicity, moving from membrane permeation to specific thiol-adduct formation and metabolic collapse.

Experimental Protocols for Validation

To validate the efficacy and mechanism described above, the following self-validating protocols are recommended. These move beyond simple observation to mechanistic confirmation.

Protocol A: Determination of Thiol-Interaction (Ellman’s Assay Modification)

Objective: Confirm that the biocide specifically depletes free thiols.

  • Preparation: Prepare a 10 mM stock of L-Cysteine in phosphate buffer (pH 7.4).

  • Treatment: Incubate L-Cysteine with the test biocide (MIT or 5-Methylisothiazol-3-amine) at equimolar ratios for 30 minutes at 25°C.

  • Quantification: Add 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).

  • Readout: Measure absorbance at 412 nm.

    • Validation Logic: If the mechanism is active (MIT), absorbance will be significantly lower than the control (biocide reacts with cysteine, preventing DTNB reaction). If inactive (Amine), absorbance remains high.

Protocol B: Time-Kill Kinetics (Standard Biocidal Efficacy)

Objective: Establish the "Rapid Inhibition" vs. "Cell Death" timeline.

  • Inoculum: Prepare Pseudomonas aeruginosa (ATCC 15442) at

    
     CFU/mL.
    
  • Dosing: Add biocide at 2x MIC.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, 120, and 240 minutes.

  • Neutralization: Immediately transfer aliquots into D/E Neutralizing Broth (critical to stop chemical action).

  • Plating: Plate on Tryptic Soy Agar and incubate for 24 hours.

  • Data Analysis: Plot Log(CFU/mL) vs. Time.

    • Expectation: Isothiazolinones typically show a 3-log reduction within 2-4 hours, slower than oxidizers but highly persistent.

Quantitative Efficacy Data

The following table summarizes the typical efficacy profile of Methylisothiazolinone (MIT) compared to the theoretical profile of the amine precursor.

ParameterMethylisothiazolinone (MIT)5-Methylisothiazol-3-amine
Primary Target Protein Thiols (Cys-SH)N/A (Low affinity)
MIC (E. coli) 20 - 50 ppm> 500 ppm (Est.)
MIC (S. aureus) 30 - 60 ppm> 500 ppm (Est.)
pH Stability pH 2.0 - 9.0pH Dependent (pKa ~5)
Solubility Miscible in waterModerate
Mode of Action Electrophilic CrosslinkingPotential Metabolic Interference (Weak)

References

  • Williams, T. M. (2007). "The Mechanism of Action of Isothiazolone Biocides." PowerPlant Chemistry, 9(1), 14-22.

  • Collier, P. J., et al. (1990). "Mechanism of inhibition of E. coli by the isothiazolinone biocide, Kathon." Letters in Applied Microbiology, 11(4), 181-184.

  • Scientific Committee on Consumer Safety (SCCS). (2020). "Opinion on Methylisothiazolinone (MI)." European Commission.

  • PubChem. (2024). "Compound Summary: 5-Methylisothiazol-3-amine." National Library of Medicine.

Exploratory

An In-depth Technical Guide to the Biological Activity of 5-Methylisothiazol-3-amine and its Derivatives

Introduction: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the development of biologically active compounds. Its unique electronic properties and structural rigidity make it a versatile scaffold for designing molecules that can interact with a wide array of biological targets. While the isothiazolinone class is widely recognized for its potent biocidal properties in industrial applications, the broader family of isothiazole derivatives, particularly those based on the 5-Methylisothiazol-3-amine core, has emerged as a rich source of therapeutic candidates with diverse pharmacological profiles.

This guide provides an in-depth exploration of the biological activities associated with 5-Methylisothiazol-3-amine and its derivatives. We will delve into the synthetic strategies for accessing this core, analyze the structure-activity relationships (SAR) that govern its efficacy, and present detailed protocols for evaluating its biological potential. The insights herein are curated for researchers, scientists, and drug development professionals, aiming to bridge the gap between synthetic chemistry and biological application.

Core Synthesis: Accessing the 5-Methylisothiazol-3-amine Scaffold

The foundational step in exploring the therapeutic potential of this class of compounds is the efficient synthesis of the 5-Methylisothiazol-3-amine core. A common and effective method involves the oxidative cyclization of a β-iminothioamide precursor.

Experimental Protocol: Synthesis of 5-Amino-3-methylisothiazole

This protocol is adapted from established methods for isothiazole synthesis[1]. The rationale behind using an oxidizing agent is to facilitate the intramolecular ring closure by forming the crucial S-N bond.

Materials:

  • β-iminothiobutyramide

  • Hydrogen Peroxide (30% solution) or Potassium Persulfate

  • Suitable solvent (e.g., ethanol, water)

  • Base (e.g., sodium hydroxide, if using a persulfate)

  • Standard laboratory glassware for synthesis and workup

Procedure:

  • Precursor Preparation: Dissolve β-iminothiobutyramide in an appropriate solvent. The choice of solvent is critical for ensuring the solubility of the starting material and intermediates.

  • Reaction Initiation: Cool the solution in an ice bath to control the exothermic nature of the oxidation reaction.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., hydrogen peroxide) dropwise to the cooled solution while stirring vigorously. The slow addition prevents overheating and potential side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This is a crucial self-validating step to ensure the consumption of the starting material and the formation of the desired product.

  • Workup and Isolation: Once the reaction is complete, neutralize the mixture if necessary. The product, 5-amino-3-methylisothiazole, can then be isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent.

  • Purification: The crude product should be purified by column chromatography or recrystallization to obtain a high-purity sample for subsequent biological testing. The purity should be confirmed by NMR and Mass Spectrometry.

Antimicrobial Activity: From Biocides to Therapeutic Agents

The isothiazole nucleus is renowned for its antimicrobial properties. Isothiazolinone-based compounds, which are structurally related to 5-Methylisothiazol-3-amine, exert their antimicrobial effects by reacting with thiol groups within the microbial cell membrane. This leads to the oxidation of these critical groups, generating free radicals and interfering with essential metabolic processes like the Krebs cycle, ultimately causing cell death. Derivatives of 5-Methylisothiazol-3-amine have been explored as potential therapeutic antimicrobial agents, aiming to harness this activity with improved selectivity and reduced toxicity.

Mechanism of Antimicrobial Action

The primary mechanism involves the electrophilic sulfur atom of the isothiazole ring being attacked by nucleophilic thiol groups (e.g., from cysteine residues in enzymes or glutathione). This covalent modification inactivates essential proteins, leading to a cascade of events culminating in microbial death.

Antimicrobial_Mechanism cluster_0 Microbial Cell Isothiazole Isothiazole Derivative (Electrophilic Sulfur) Thiol Essential Protein (e.g., enzyme with -SH group) Isothiazole->Thiol Covalent Modification Inactivated_Protein Inactivated Protein (S-S bond) Thiol->Inactivated_Protein Oxidation Cell_Death Cell Death Inactivated_Protein->Cell_Death Disruption of Metabolism

Caption: Antimicrobial mechanism of isothiazole derivatives.

Structure-Activity Relationship (SAR) for Antimicrobial Derivatives

SAR studies are pivotal in optimizing the antimicrobial potency of the isothiazole scaffold. Modifications at various positions of the ring can significantly impact efficacy and spectrum of activity.

Modification Position Substituent Type Impact on Antimicrobial Activity Rationale / Insight Reference
C4 of the phenyl ring (when attached)Electron-withdrawing group (e.g., -NO2)Increased activityEnhances the electrophilicity of the isothiazole ring, promoting reaction with microbial thiols.[2]
C5 of the thiazole ringBulky heterocyclic groups (e.g., pyrazoline)Can enhance activity against specific strainsMay improve binding to specific microbial targets or alter cell wall penetration properties.[3]
Amine at C3Acylation or derivatizationVariable; can modulate potency and spectrumModifies lipophilicity and hydrogen bonding potential, affecting cell membrane interaction and target binding.[4]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent. This protocol outlines the broth microdilution method, which is amenable to high-throughput screening.[5][6][7]

Principle: A serial dilution of the test compound is prepared in a 96-well plate and inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.

Materials:

  • Test compounds (5-Methylisothiazol-3-amine derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls (Self-Validation):

    • Positive Control: A well containing a known antibiotic to ensure the bacteria are susceptible.

    • Negative Control: A well containing bacteria and the vehicle (DMSO) to ensure the solvent does not inhibit growth.

    • Sterility Control: A well containing only MHB to check for contamination.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 5-Methylisothiazol-3-amine have shown promising potential as anticancer agents. A key strategy involves designing these molecules to act as inhibitors of critical enzymes in cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[8][9] By inhibiting VEGFR-2, isothiazole derivatives can block the downstream signaling cascade, leading to reduced tumor vascularization, proliferation, and survival.[10][11]

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P Autophosphorylation VEGFR2->P Activates Isothiazole Isothiazole Derivative (Inhibitor) Isothiazole->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., Ras/MAPK) P->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12][13][14][15]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, a human breast cancer line)

  • Normal cell line (e.g., MCF-10A, for selectivity assessment)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Test compounds and a positive control (e.g., Sorafenib for VEGFR-2 inhibition studies)[9]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the isothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, remove the media and add 100 µL of fresh media plus 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. The appearance of a purple precipitate is a key visual checkpoint.

  • Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Anti-inflammatory Activity: COX Enzyme Inhibition

Chronic inflammation is linked to numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[16] Thiazole and thiazolidinone derivatives have been identified as potent inhibitors of COX-1 and COX-2.[17][18][19]

Mechanism of Action: COX Inhibition

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By binding to the active site of COX-1 and/or COX-2, isothiazole derivatives can block this conversion, thereby reducing inflammation. The selectivity for COX-2 over COX-1 is often a key objective in drug design to minimize gastrointestinal side effects associated with NSAIDs.[16][19]

Compound Class Target Observed IC₅₀ Range Key Structural Features Reference
Thiazole CarboxamidesCOX-1 / COX-20.2 - 1.0 µMThe carboxamide linkage and specific aryl substitutions are critical for binding to the COX active site.[18]
ThiazolidinonesCOX-1 / COX-214 - 40 µMThe thiazolidinone ring acts as a core scaffold for positioning substituents to interact with the enzyme's active site.[17]

Conclusion and Future Directions

The 5-Methylisothiazol-3-amine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The synthetic accessibility of the core structure allows for extensive derivatization, enabling fine-tuning of activity and selectivity through systematic structure-activity relationship studies.

The future of drug discovery with this scaffold lies in leveraging computational docking and predictive ADME/Tox models to design next-generation derivatives with enhanced potency against specific targets and improved safety profiles. The detailed experimental protocols provided in this guide serve as a robust framework for researchers to validate these designs and advance the most promising candidates through the drug development pipeline.

References

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • 5-amino-3-methyl-isothiazole and process.Google Patents.
  • Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. Available from: [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. National Center for Biotechnology Information. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available from: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available from: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. KTU ePubl. Available from: [Link]

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Taylor & Francis Online. Available from: [Link]

  • Synthesis of the biocides methylisothiazolinone (MI), methylchloroisothiazolinone (MCI), and octylisothiazolinone (OIT). ResearchGate. Available from: [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available from: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available from: [Link]

  • Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives. ResearchGate. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. ResearchGate. Available from: [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. Available from: [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.Google Patents.
  • Cell Viability Assays. National Center for Biotechnology Information. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available from: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. ScienceDirect. Available from: [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available from: [Link]

  • MIC & Etest. IACLD. Available from: [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. National Center for Biotechnology Information. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available from: [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Taylor & Francis Online. Available from: [Link]

Sources

Foundational

Safety and handling precautions for 5-Methylisothiazol-3-amine in the lab

An In-Depth Technical Guide to the Safe Laboratory Handling of 5-Amino-3-methylisothiazole Foreword: A Note on Chemical Analogs and Proactive Safety This guide provides comprehensive safety and handling protocols for 5-A...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Laboratory Handling of 5-Amino-3-methylisothiazole

Foreword: A Note on Chemical Analogs and Proactive Safety

This guide provides comprehensive safety and handling protocols for 5-Amino-3-methylisothiazole. It is critical to note that detailed, peer-reviewed safety data for this specific molecule is not widely available. Therefore, this document is built upon a foundation of proactive safety, leveraging extensive data from the broader isothiazolinone class of compounds, such as 2-Methyl-4-isothiazolin-3-one (MIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).[1][2] These structurally related molecules are potent biocides known for their high toxicity and, most notably, their capacity as severe skin sensitizers.[1][3] The protocols herein are designed with the expert assumption that 5-Amino-3-methylisothiazole may share these hazardous properties. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

Compound Identification and Physicochemical Properties

5-Amino-3-methylisothiazole is a heterocyclic amine. Due to limited specific data, the following properties are based on its structure and data from analogous compounds like MIT.

Caption: Chemical Structure of 5-Amino-3-methylisothiazole.

Table 1: Physicochemical Properties (Analog-Based)

Property Value Source
Chemical Formula C₄H₆N₂S Derived
Molar Mass 114.17 g/mol Derived
Appearance Likely an oil or solid (MIT is a white solid) [1]

| Synonyms | 5-Methylisothiazol-3-amine | - |

Hazard Identification and GHS Classification

Based on its chemical class, 5-Amino-3-methylisothiazole must be treated as a hazardous substance. The following GHS classifications are extrapolated from safety data sheets of potent isothiazolinones.[4][5]

Table 2: GHS Hazard Classification (Analog-Based)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed.[4][5]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin.[4][5]
Acute Toxicity, Inhalation Category 2 H330: Fatal if inhaled.[4]
Skin Corrosion/Irritation Category 1B/1C H314: Causes severe skin burns and eye damage.[4][5]
Serious Eye Damage Category 1 H318: Causes serious eye damage.[4][5]
Skin Sensitization Category 1A H317: May cause an allergic skin reaction.[4][5]
Aquatic Hazard (Acute) Category 1 H400: Very toxic to aquatic life.[4][5]

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |

In-Depth Toxicological Insights
  • Corrosivity and Acute Toxicity: Isothiazolinones are highly reactive electrophiles. This reactivity is the basis for their efficacy as biocides but also their primary hazard mechanism. Upon contact with skin or eyes, the strained sulfur-nitrogen bond in the isothiazole ring can react with biological nucleophiles (like proteins and amino acids), leading to rapid cell damage and chemical burns.[1][6] This reactivity also underlies its high acute toxicity if ingested, inhaled, or absorbed through the skin.[1]

  • The Causality of Skin Sensitization: The most insidious risk associated with this class of compounds is severe allergic contact dermatitis.[1][2] The process is a Type IV delayed hypersensitivity reaction:

    • Induction Phase: Initial contact with the skin, even at low, non-irritating concentrations, can cause the molecule to act as a hapten. It binds to skin proteins, forming an antigen. This complex is then recognized by the immune system's Langerhans cells, leading to the proliferation of memory T-cells. This phase is asymptomatic.

    • Elicitation Phase: Upon subsequent exposure to even trace amounts of the chemical, the sensitized immune system mounts a rapid and aggressive response, resulting in severe dermatitis, including rash, itching, swelling, and blistering.[7] This sensitization is permanent. The American Contact Dermatitis Society named methylisothiazolinone "contact allergen of the year" in 2013 due to its potent sensitizing properties.[1]

cluster_0 Pre-Work Risk Assessment A Identify Hazards (Review SDS of Analogs) B Assess Exposure Potential (Quantity, Duration, Task) A->B High Toxicity & Sensitizer C Select & Implement Controls (Engineering, PPE, Admin) B->C Potential for Skin/Inhalation Contact D Perform Work Safely C->D E Review & Refine (Was there any issue?) D->E E->A Continuous Improvement

Caption: Mandatory risk assessment workflow before handling.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection is required. Engineering controls are the primary barrier, with PPE serving as the essential final layer.

Mandatory Engineering Controls
  • Chemical Fume Hood: All handling of 5-Amino-3-methylisothiazole, including weighing, transferring, and preparing solutions, MUST be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Ventilation: The laboratory must have adequate general ventilation.[8][9]

  • Designated Work Area: A specific area within the fume hood should be designated for this work. This area should be clearly marked and easy to decontaminate.

  • Safety Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[7]

Personal Protective Equipment (PPE) - A Self-Validating System

The choice of PPE is not merely a checklist; it is a system designed to prevent any contact with the substance.

Table 3: Required Personal Protective Equipment (PPE)

Body Part Protection Required Rationale and Specifications
Hands Double Gloving: Inner: NitrileOuter: Thicker Nitrile or Butyl Rubber Isothiazolinones can penetrate standard thin nitrile gloves. Double gloving provides an extra barrier. Always check manufacturer data for chemical resistance and breakthrough times. Discard outer gloves immediately after handling and both pairs upon completion of work.[10]
Eyes/Face Chemical Splash Goggles AND a Face Shield Goggles provide a seal around the eyes to protect from splashes.[10] A face shield worn over goggles protects the entire face from splashes during transfers of liquids or handling of powders.[7]
Body Chemical-Resistant Lab Coat A standard cotton lab coat is insufficient. A coated or chemical-resistant lab coat that fastens completely is required. Consider a chemically resistant apron for handling larger quantities.[7]

| Respiratory | NIOSH-approved Respirator (if applicable) | A respirator with an appropriate cartridge (e.g., for organic vapors and particulates) is required if there is any risk of aerosol generation that cannot be contained by the fume hood or during spill cleanup.[5][7] |

Standard Operating Procedure: Safe Handling & Storage

Step-by-Step Handling Protocol
  • Preparation:

    • Conduct and document the pre-work risk assessment.

    • Cordon off the designated area in the fume hood.

    • Assemble all necessary chemicals, equipment, and waste containers inside the fume hood before starting.

    • Don all required PPE as specified in Table 3.

  • Execution:

    • Handle the substance with extreme care, avoiding any generation of dust or aerosols. Use techniques like gentle scooping of solids and slow pipetting of liquids.

    • Keep the container tightly closed when not in use.[5][7][8]

    • Work with the smallest quantity necessary for the experiment.

    • Always keep the fume hood sash at the lowest possible working height.

  • Post-Handling Decontamination:

    • Carefully decontaminate all surfaces in the designated area using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Decontaminate all non-disposable equipment before removing it from the fume hood.

    • Carefully doff PPE, removing outer gloves first. Wash hands thoroughly with soap and water after all work is complete.[8][10]

Storage Requirements
  • Container: Store in the original, tightly sealed container.[5][7][8]

  • Location: Store in a locked, dedicated, cool, dry, and well-ventilated corrosives cabinet.[7][8]

  • Incompatibilities: Segregate from strong oxidizing agents and incompatible substances.[7]

  • Labeling: The container must be clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

Emergency Response Protocols

Immediate and correct action is critical in any emergency involving this substance.

cluster_exposure Personnel Exposure cluster_spill Spill or Release Start INCIDENT OCCURS Exp_Type Type of Exposure? Start->Exp_Type Exposure Spill_Size Spill Size? Start->Spill_Size Spill Skin SKIN/HAIR CONTACT - Immediately remove all contaminated clothing. - Rinse with water/shower for 15+ min. - Seek IMMEDIATE medical attention. Exp_Type->Skin Skin Eyes EYE CONTACT - Rinse cautiously with water for 15+ min. - Remove contact lenses if possible. - Seek IMMEDIATE medical attention. Exp_Type->Eyes Eyes Inhale INHALATION - Move to fresh air. - Keep at rest. - Seek IMMEDIATE medical attention. Exp_Type->Inhale Inhalation Ingest INGESTION - Rinse mouth. - Do NOT induce vomiting. - Seek IMMEDIATE medical attention. Exp_Type->Ingest Ingestion Small_Spill SMALL SPILL - Alert others. - Absorb with inert material (sand, vermiculite). - Collect in sealed container for hazardous waste. Spill_Size->Small_Spill Minor / Contained Large_Spill LARGE SPILL - EVACUATE IMMEDIATE AREA. - Alert lab supervisor & EH&S. - Prevent entry. Spill_Size->Large_Spill Major / Uncontained

Caption: Emergency response decision tree.

First Aid Measures for Exposure
Exposure RouteAction
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7][9]
Skin Contact Immediately take off all contaminated clothing.[5] Rinse the affected skin with large amounts of soap and water for at least 15 minutes.[5][9] Seek immediate medical attention.[7]
Eye Contact Immediately rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7][9]
Ingestion Do NOT induce vomiting.[6][7] Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a physician or poison control center immediately.[6][9]

Note to Physician: This product is corrosive and a potent skin sensitizer. Use of gastric lavage or emesis is contraindicated. Ingestion may cause severe swelling and damage to delicate tissues with a danger of perforation.[6][7] Treat symptomatically.

Spill and Leak Cleanup
  • Personal Protection: Do not attempt to clean a spill without the appropriate respiratory protection and full PPE.

  • Containment: For liquid spills, absorb with a non-combustible, inert material such as sand, diatomite, or universal binders.[9] For solid spills, gently cover to avoid making dust airborne.

  • Cleanup: Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste disposal.[9]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Waste Disposal

All materials contaminated with 5-Amino-3-methylisothiazole, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[9]

References

  • Material Safety Data Sheet. (2021). bio-WORLD. [Link]

  • Methylisothiazolinone. PubChem, National Institutes of Health. [Link]

  • Methylisothiazolinone. Wikipedia. [Link]

  • 3(2H)-Isothiazolone, 5-chloro-2-methyl-: Human health tier II assessment. (2019). Australian Government Department of Health. [Link]

  • Isothiazolinones: Human health tier III assessment. (2020). Australian Government Department of Health. [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel. [Link]

  • Park, M., Kim, H., & Lee, J. (2020). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. Toxicological research, 36(4), 361–369. [Link]

  • 5-amino-3-methyl-isothiazole and process.
  • Amended Safety Assessment of Methylisothiazolinone and Methylchlorothiazolinone as Used in Cosmetics. (2019). Cosmetic Ingredient Review. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Methylisothiazol-3-amine

Introduction The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, conferring unique electronic properties and metabolic stability to molecules.[1] Derivatives of isothiazole are...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, conferring unique electronic properties and metabolic stability to molecules.[1] Derivatives of isothiazole are integral to a range of biologically active compounds, including antibacterial agents.[2] 5-Methylisothiazol-3-amine, in particular, serves as a highly versatile and cost-effective starting material for the construction of more complex, fused heterocyclic systems. Its bifunctional nature, featuring a nucleophilic amino group and an activated heterocyclic core, allows for a variety of synthetic transformations.

This guide provides an in-depth exploration of validated synthetic routes utilizing 5-Methylisothiazol-3-amine to access novel and medicinally relevant heterocyclic frameworks. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-tested protocols for key reactions. The methodologies discussed are designed to be robust and scalable, enabling researchers in drug discovery and chemical development to rapidly generate libraries of diverse compounds.

Safety Information: 5-Methylisothiazol-3-amine is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also a flammable liquid and vapor. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn, and all manipulations should be performed in a well-ventilated fume hood.[3]

Core Synthetic Strategies and Mechanistic Insights

The strategic value of 5-Methylisothiazol-3-amine lies in the reactivity of its exocyclic amino group, which can act as a potent nucleophile to initiate cyclization cascades. This allows for the annulation of new rings onto the isothiazole core, leading to fused systems with significant therapeutic potential.

Reactivity_of_5_Methylisothiazol_3_amine cluster_reactions Key Synthetic Transformations cluster_products Resulting Heterocyclic Systems Start 5-Methylisothiazol-3-amine Condensation Condensation & Cyclization Start->Condensation e.g., with β-ketoesters, malonates MCR Multicomponent Reactions (MCRs) Start->MCR One-pot reactions with aldehydes, active methylene compounds Functionalization Amine Functionalization Start->Functionalization Acylation, Alkylation Pyridines Isothiazolo[5,4-b]pyridines Condensation->Pyridines Pyrimidines Isothiazolo[5,4-d]pyrimidines Condensation->Pyrimidines Diverse Diverse Scaffolds MCR->Diverse Thiazines Thiazine Derivatives Functionalization->Thiazines

Figure 1: Key synthetic pathways originating from 5-Methylisothiazol-3-amine.

Strategy 1: Annulation of Pyridine Rings - The Gould-Jacobs Reaction

One of the most powerful methods for constructing isothiazolo[5,4-b]pyridines is a modified Gould-Jacobs reaction. This sequence involves the initial condensation of the amino group with a suitable three-carbon electrophile, typically a derivative of malonic acid, followed by a high-temperature thermal cyclization.

The causality of this pathway is straightforward:

  • Nucleophilic Attack: The amino group of 5-methylisothiazol-3-amine attacks the electrophilic carbon of a reagent like diethyl ethoxymethylenemalonate (EMME), displacing the ethoxy group to form a stable enamine intermediate.[4]

  • Thermal Cyclization: Heating this intermediate in a high-boiling solvent (e.g., diphenyl ether) initiates an intramolecular electrophilic aromatic substitution-type reaction. The enamine's double bond attacks the C4 position of the isothiazole ring, which is activated towards such reactions.

  • Aromatization: Subsequent elimination of ethanol leads to the formation of the fused pyridone ring system.

  • Functionalization: The resulting 4-hydroxy-isothiazolo[5,4-b]pyridine can be converted to a more versatile 4-chloro intermediate using reagents like phosphorus oxychloride (POCl₃). This chloro-derivative is an excellent substrate for nucleophilic aromatic substitution (SₙAr), allowing for the introduction of a wide array of functional groups to build a diverse chemical library.[4]

Isothiazolopyridine_Synthesis A 5-Methylisothiazol-3-amine C Enamine Intermediate A->C Condensation (110°C) B Diethyl Ethoxymethylenemalonate (EMME) B->C D 4-Hydroxy-isothiazolo[5,4-b]pyridine C->D Thermal Cyclization (Diphenyl Ether, 250°C) E 4-Chloro-isothiazolo[5,4-b]pyridine D->E Chlorination (POCl3) G Substituted 4-Amino- isothiazolo[5,4-b]pyridines E->G Nucleophilic Substitution (SnAr) F Amine Nucleophile (R-NH2) F->G

Caption: Workflow for the synthesis of isothiazolo[5,4-b]pyridines.

Strategy 2: Construction of Fused Pyrimidines

The synthesis of isothiazolo[5,4-d]pyrimidines requires a different approach, often starting with a functionalized isothiazole. A common and effective route begins with the introduction of a cyano group at the C4 position of the isothiazole ring, which can be accomplished through various methods starting from the parent amine. The resulting 5-amino-3-methylisothiazole-4-carbonitrile is a powerful intermediate.[5]

The reaction proceeds via:

  • Cyclization with Orthoesters: The aminonitrile intermediate is reacted with an orthoester, such as triethyl orthoformate. The amino group attacks the orthoester, leading to an intermediate that cyclizes onto the nitrile group. This forms the pyrimidine ring, resulting in a 4-alkoxy or 4-unsubstituted isothiazolo[5,4-d]pyrimidine, depending on the orthoester used.[5]

  • Introduction of Diversity: The resulting fused pyrimidine can be further functionalized. For example, hydrolysis of the nitrile to an amide, followed by cyclization, yields isothiazolo[5,4-d]pyrimidin-4-ones.[5] Alternatively, reaction with primary amines can displace groups at the 4-position to generate libraries of 4-amino-substituted derivatives.[5]

Isothiazolopyrimidine_Synthesis A 5-Amino-3-methylisothiazole- 4-carbonitrile C Cyclization A->C B Orthoester (e.g., HC(OEt)3) B->C E 4-Amino-3-methylisothiazolo [5,4-d]pyrimidines C->E D Primary Amine (R-NH2) D->E

Caption: Synthetic pathway to isothiazolo[5,4-d]pyrimidines.

Strategy 3: Multicomponent Reactions (MCRs) for Rapid Diversification

Multicomponent reactions are a cornerstone of modern medicinal chemistry, allowing for the one-pot synthesis of complex molecules from three or more starting materials. Aminoazoles, including 5-methylisothiazol-3-amine, are excellent substrates for MCRs.[6] A prominent example is the Kabachnik–Fields reaction for synthesizing α-aminophosphonates, which are known for their diverse biological activities.[7]

The general principle involves:

  • Imine Formation: An aldehyde reacts with the amino group of the isothiazole to form a reactive Schiff base (imine) in situ.

  • Nucleophilic Addition: A third component, such as a phosphite ester, acts as a nucleophile and adds to the electrophilic imine carbon.

  • Product Formation: This cascade efficiently generates a complex molecule in a single step, incorporating diversity from the chosen aldehyde and phosphite.[7]

MCR_Scheme cluster_reactants Reactants A 5-Methylisothiazol- 3-amine Process One-Pot Reaction (e.g., Kabachnik-Fields) A->Process B Aldehyde (R-CHO) B->Process C Nucleophile (e.g., Phosphite) C->Process Product Complex Heterocycle (e.g., α-Aminophosphonate) Process->Product

Caption: Generalized scheme for a three-component reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate (Intermediate 4)

This protocol is adapted from established literature procedures.[4]

  • Step 1a: Enamine Formation. In a round-bottom flask, combine 5-Methylisothiazol-3-amine (5.0 mmol, 0.57 g) and diethyl ethoxymethylenemalonate (EMME) (5.5 mmol, 1.19 g).

  • Heat the mixture under a nitrogen atmosphere at 110°C for 30 minutes. The reaction mixture will become a thick oil.

  • Cool the mixture to room temperature and triturate with diethyl ether. A pale yellow solid will precipitate.

  • Collect the solid by filtration and crystallize from an ether-petroleum ether mixture to yield diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate as white needles.

  • Step 1b: Thermal Cyclization. Add the enamine product (2.0 mmol, 0.57 g) to diphenyl ether (8.5 g) in a high-temperature reaction flask equipped with a reflux condenser.

  • Heat the mixture rapidly to 250°C and maintain this temperature for 20 minutes.

  • Cool the reaction mixture to room temperature and dilute with n-hexane to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with n-hexane, and dry to yield the title compound (4).

Protocol 2: Synthesis of Ethyl 4-chloro-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate (Intermediate 5)

This protocol is adapted from established literature procedures.[4]

  • In a round-bottom flask, suspend the 4-hydroxy product (4) (1.0 mmol, 0.238 g) in distilled phosphorus oxychloride (POCl₃) (5 mL).

  • Heat the mixture at reflux for 2 hours. The suspension will dissolve to form a clear solution.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the title compound (5) as a white crystalline solid.

Protocol 3: General Procedure for Nucleophilic Substitution

This protocol is adapted from established literature procedures.[4]

  • To a solution of the 4-chloro intermediate (5) (1.0 mmol, 0.256 g) in a suitable solvent like ethanol or DMF (10 mL), add the desired primary or secondary amine (1.1 mmol).

  • If the amine is used as a hydrochloride salt, add a base such as triethylamine (1.2 mmol) to liberate the free amine.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired 4-(substituted amino)isothiazolo[5,4-b]pyridine-5-carboxylate.

EntryAmine (R¹R²NH)SolventYield (%)
1EthanolamineEthanol65
2Glycine methyl esterDMF71
3AnilineEthanol65
4p-ToluidineEthanol70
5p-AnisidineEthanol72
6p-ChloroanilineEthanol80
Table 1: Representative yields for the synthesis of 4-(substituted amino)isothiazolo[5,4-b]pyridines, adapted from reference[4].
Protocol 4: One-Pot Kabachnik–Fields Synthesis of α-Aminophosphonates

This protocol is based on a general procedure for the synthesis of related heterocyclic α-aminophosphonates.[7]

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-Methylisothiazol-3-amine (1.0 mmol), the desired aldehyde (1.0 mmol), and anhydrous lithium perchlorate (LiClO₄) as a catalyst in dichloromethane (CH₂Cl₂) (15 mL).

  • Add the phosphite ester (e.g., diethyl phosphite) (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-aminophosphonate derivative.

Conclusion

5-Methylisothiazol-3-amine is a potent and versatile building block for the synthesis of novel fused heterocyclic systems. The protocols and strategies outlined in this guide demonstrate its utility in constructing isothiazolo[5,4-b]pyridines, isothiazolo[5,4-d]pyrimidines, and complex acyclic derivatives through multicomponent reactions. The causality-driven explanations for each synthetic choice provide a framework for rational design and troubleshooting. By leveraging these robust methodologies, researchers can efficiently generate diverse libraries of isothiazole-containing compounds for screening in drug discovery and materials science programs.

References

  • Google Patents. (1959). 5-amino-3-methyl-isothiazole and process. US2871243A.
  • Khan, I., et al. (2016). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules. [Link]

  • Chimichi, S., Nesi, R., Ponticelli, F., & Tedeschi, P. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Zaleska, B., & Zaprutko, L. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds. [Link]

  • MDPI. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. [Link]

  • Iraqi Academic Scientific Journals. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. [Link]

  • Singh, O. V., & Muthukrishnan, M. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research. [Link]

  • Bentham Science. (2021). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. [Link]

  • PubChem. 3-Methylisothiazol-5-amine. National Center for Biotechnology Information. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2020). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances. [Link]

  • Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Al-Omran, F., et al. (2010). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Molecules. [Link]

  • El-Adl, K., et al. (2022). One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors. RSC Advances. [Link]

  • Farmacia Journal. (2018). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • ResearchGate. (2011). Cyclocondensation of 3-diamino-1,2,4-thiazole with benzaldehydes and Meldrum acid. [Link]

  • ChemSynthesis. isothiazolo[5,4-b]pyridine. [Link]

  • Schmidt, P., Eichenberger, K., & Wilhelm, M. (1975). Isothiazoles. III. Synthesis of isothiazolo [5,4-d] pyrimidines. Semantic Scholar. [Link]

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Application

Application Notes and Protocols for the N-alkylation of 5-Methylisothiazol-3-amine

Introduction: The Strategic Importance of N-Alkylated 5-Methylisothiazol-3-amine The 5-methylisothiazol-3-amine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. N-alkylation of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated 5-Methylisothiazol-3-amine

The 5-methylisothiazol-3-amine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. N-alkylation of the primary amino group is a critical synthetic transformation that allows for the systematic modulation of a compound's physicochemical and pharmacological properties. By introducing various alkyl substituents, researchers can fine-tune lipophilicity, metabolic stability, and target-binding interactions, ultimately optimizing lead compounds for enhanced efficacy and safety. This document provides detailed, field-proven protocols for the N-alkylation of 5-methylisothiazol-3-amine, offering insights into the underlying chemical principles and practical considerations for successful synthesis.

Regioselectivity of Alkylation: A Mechanistic Perspective

A critical consideration in the N-alkylation of 5-methylisothiazol-3-amine is the regioselectivity of the reaction. The molecule presents two potential nucleophilic nitrogen atoms: the exocyclic primary amine (at the 3-position) and the endocyclic ring nitrogen. While alkylation of the endocyclic nitrogen has been observed in some related heterocyclic systems, the exocyclic amino group is generally more nucleophilic and sterically accessible.[1] Consequently, the protocols detailed herein are designed to favor selective alkylation at the exocyclic amino group, a crucial aspect for predictable drug design and structure-activity relationship (SAR) studies.

Safety and Handling of 5-Methylisothiazol-3-amine

5-Methylisothiazol-3-amine is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or inhaled.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All waste materials should be disposed of in accordance with institutional and local regulations.

Protocol I: Direct N-Alkylation with Alkyl Halides

This protocol describes a classical and widely applicable method for the mono-N-alkylation of 5-methylisothiazol-3-amine using an alkyl halide in the presence of a non-nucleophilic base. The base is essential to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards product formation.

Reaction Scheme:
Step-by-Step Experimental Protocol:
  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methylisothiazol-3-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (approximately 0.1-0.5 M concentration).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5-2.0 eq) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution. Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent: Slowly add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq) to the reaction mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-alkyl-5-methylisothiazol-3-amine.

Causality of Experimental Choices:
  • Solvent: Aprotic polar solvents like DMF and MeCN are chosen for their ability to dissolve the reactants and facilitate the S_N2 reaction mechanism.

  • Base: A non-nucleophilic base is crucial to prevent competition with the amine for the alkylating agent. K₂CO₃ is a cost-effective and efficient choice, while DIPEA is a soluble organic base that can be advantageous in certain cases.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, but excessive temperatures should be avoided to minimize side reactions.

Protocol II: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and versatile method for the N-alkylation of amines, particularly for the synthesis of secondary and tertiary amines.[3] This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is often preferred over direct alkylation as it can offer better control over the degree of alkylation and avoids the formation of quaternary ammonium salts.[3]

Reaction Scheme:
Step-by-Step Experimental Protocol:
  • Imine Formation: In a round-bottom flask, dissolve 5-methylisothiazol-3-amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or dichloromethane (DCM) (approximately 0.1-0.5 M concentration). Stir the mixture at room temperature. The formation of the imine can be facilitated by the addition of a catalytic amount of acetic acid.

  • Reduction: Once imine formation is evident (as monitored by TLC or LC-MS), add a mild reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the reduction is complete, as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:
  • Reducing Agent: Sodium borohydride is a cost-effective and commonly used reducing agent. Sodium triacetoxyborohydride is a milder and more selective reagent, often preferred for acid-sensitive substrates as it can be used in the presence of a catalytic amount of acetic acid to promote imine formation.

  • Solvent: Protic solvents like methanol or ethanol are often used as they can participate in the reaction mechanism and help to stabilize the intermediates. Dichloromethane is a good alternative for substrates that are not soluble in alcohols.

  • One-Pot Procedure: The one-pot nature of this reaction is highly efficient, as it avoids the isolation of the intermediate imine, which can be unstable.

Data Presentation: Comparative Reaction Parameters

ParameterDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halides (e.g., R-Br, R-I)Aldehydes (R-CHO) or Ketones (R₂C=O)
Key Reagents Non-nucleophilic base (e.g., K₂CO₃, DIPEA)Reducing agent (e.g., NaBH₄, STAB)
Typical Solvents DMF, MeCNMeOH, EtOH, DCM
Reaction Temperature 60-80 °C0 °C to room temperature
Advantages Wide availability of alkyl halides.Good control over mono-alkylation, avoids over-alkylation, mild reaction conditions.
Limitations Potential for over-alkylation to form tertiary amines and quaternary ammonium salts.Limited by the availability of the corresponding aldehyde or ketone.

Experimental Workflows and Logical Relationships

Workflow for Direct N-Alkylation

Caption: Workflow for the direct N-alkylation of 5-methylisothiazol-3-amine.

Workflow for Reductive Amination

Caption: Workflow for the reductive amination of 5-methylisothiazol-3-amine.

Characterization of N-Alkylated Products

The successful synthesis of N-alkyl-5-methylisothiazol-3-amine derivatives must be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In the ¹H NMR spectrum, the appearance of new signals corresponding to the introduced alkyl group and the disappearance of one of the N-H protons are key indicators of successful alkylation. The chemical shifts of the protons on the carbon adjacent to the nitrogen will typically appear in the range of 2.5-4.5 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Analytical Workflow for Product Validation

Analytical_Workflow Start Crude Product Purification Column Chromatography Start->Purification Purity_Check HPLC Analysis Purification->Purity_Check Structure_Validation NMR (1H, 13C) MS (HRMS) Purity_Check->Structure_Validation Purity >95% Final_Product Pure N-Alkylated Product Structure_Validation->Final_Product

Caption: Analytical workflow for the validation of N-alkylated products.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the N-alkylation of 5-methylisothiazol-3-amine. The choice between direct alkylation and reductive amination will depend on the specific substrate, the desired product, and the availability of starting materials. By carefully considering the mechanistic principles and adhering to the experimental procedures, researchers can confidently synthesize a diverse library of N-alkylated derivatives for further investigation in drug discovery and development programs.

References

  • Adams, A., & Slack, R. (1959). 5-Amino-3-methyl-isothiazole and process. U.S.
  • European Chemicals Agency. (n.d.). 3-methylisothiazol-5-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylisothiazol-5-amine. PubChem Compound Summary for CID 32307. Retrieved from [Link].

  • Kuczyński, L., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 24(12), 2293. [Link]

  • Khalfallah, A., et al. (2023). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Journal Marocain de Chimie Hétérocyclique, 21(04). [Link]

  • Panosyan, H. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Molecules, 28(5), 2185. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Bakulev, V. A., et al. (2000). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 36(10), 1516-1518.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 459-465.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Method

Application Note: Leveraging 5-Methylisothiazol-3-amine for the Synthesis of Potent and Selective MMP-12 Inhibitors

Audience: Researchers, scientists, and drug development professionals. Introduction: Targeting MMP-12 in Inflammatory Diseases Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting MMP-12 in Inflammatory Diseases

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation and remodeling of the extracellular matrix.[1] Overexpression and aberrant activity of MMP-12 are strongly implicated in the pathogenesis of several inflammatory diseases. In Chronic Obstructive Pulmonary Disease (COPD), MMP-12 released by alveolar macrophages contributes to the destruction of alveolar walls, leading to emphysema.[2][3] Its role also extends to asthma, where it influences airway changes, and other neurological and cardiovascular diseases.[4][5] This pathological involvement makes MMP-12 a compelling therapeutic target for pharmacological intervention.[2][4]

The design of selective MMP-12 inhibitors is a key strategy for developing novel therapeutics. A successful inhibitor scaffold must present specific functionalities to interact with the enzyme's active site, particularly the catalytic zinc ion and the hydrophobic S1' specificity pocket. The isothiazole ring system has emerged as a valuable heterocyclic scaffold in medicinal chemistry.[6][7] Its unique electronic properties and ability to serve as a bioisostere for other functional groups make it an attractive core for building potent enzyme inhibitors.[8][9] This guide details a representative synthetic strategy and biological evaluation protocol for developing novel MMP-12 inhibitors using 5-Methylisothiazol-3-amine as a versatile starting material.

Rationale for the Isothiazole Scaffold

The 5-methylisothiazole moiety serves as an excellent foundational structure for MMP-12 inhibitors for several key reasons:

  • Structural Rigidity and Vectorial Projection: The aromatic isothiazole ring provides a rigid core, allowing for the precise spatial orientation of substituents towards key binding regions within the MMP-12 active site.

  • Modulation of Physicochemical Properties: As a heterocyclic system, it influences the overall polarity, solubility, and metabolic stability of the final compound, properties that are critical for drug development.[8]

  • Synthetic Tractability: The primary amine at the 3-position of 5-Methylisothiazol-3-amine offers a convenient handle for synthetic elaboration, enabling the straightforward introduction of moieties that target the enzyme's specificity pockets and incorporate a zinc-binding group (ZBG).[10]

Synthetic Strategy and Protocols

The following section outlines a generalized, yet robust, two-step synthetic protocol to generate a library of candidate MMP-12 inhibitors from 5-Methylisothiazol-3-amine. The strategy focuses on creating N-sulfonylated amino acid derivatives, a class of compounds known to exhibit potent MMP inhibition. The carboxylate of the amino acid serves as an effective non-hydroxamate zinc-binding group.

Diagram 1: General Synthetic Workflow

G cluster_0 PART A: Amide Coupling cluster_1 PART B: Deprotection & Sulfonylation A 5-Methylisothiazol-3-amine C Intermediate: Boc-Protected Amide A->C EDC, HOBt DMF, 0°C to RT B Boc-Protected Amino Acid (e.g., Boc-Gly-OH) B->C D Amine Intermediate C->D TFA/DCM (Deprotection) F Final Inhibitor: N-Sulfonylated Derivative D->F Pyridine or TEA DCM, 0°C to RT E Arylsulfonyl Chloride (e.g., Biphenyl-4-sulfonyl chloride) E->F

Caption: Synthetic workflow for MMP-12 inhibitors.

Part A: Synthesis of N-(5-methylisothiazol-3-yl) Amino Acid Intermediate

Causality: This initial step involves an amide coupling reaction. The goal is to conjugate a protected amino acid to the 5-methylisothiazol-3-amine core. Using a Boc-protected amino acid ensures that the reaction occurs selectively at the carboxylic acid, leaving the amino group of the amino acid available for the subsequent sulfonylation step. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used as a standard peptide coupling system to activate the carboxylic acid and facilitate amide bond formation under mild conditions, minimizing side reactions.

Protocol 3.1: Amide Coupling

  • Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Methylisothiazol-3-amine (1.0 eq) and a Boc-protected amino acid (e.g., Boc-Glycine, 1.1 eq) in anhydrous Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add HOBt (1.2 eq) followed by the portion-wise addition of EDC (1.2 eq).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Pour the reaction mixture into cold water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.

  • Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Synthesis of the Final N-Sulfonylated Inhibitor

Causality: This part involves two key transformations. First, the Boc protecting group is removed under acidic conditions (Trifluoroacetic acid, TFA) to expose the primary amine of the amino acid linker. Second, this newly freed amine is reacted with an arylsulfonyl chloride.[10][11] The aryl group (e.g., biphenyl) is designed to interact with the hydrophobic S1' pocket of MMP-12, a critical interaction for achieving high potency.[12] A mild base like pyridine or triethylamine (TEA) is used to neutralize the HCl generated during the sulfonylation reaction.

Protocol 3.2: Deprotection and Sulfonylation

  • Deprotection: Dissolve the Boc-protected intermediate from Part A (1.0 eq) in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, ~20% v/v) and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is typically used directly in the next step without further purification.

  • Sulfonylation: Dissolve the crude amine salt in anhydrous DCM and cool to 0°C. Add a base such as pyridine or triethylamine (3.0 eq), followed by the slow addition of the desired arylsulfonyl chloride (e.g., biphenyl-4-sulfonyl chloride, 1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM, wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification & Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final compound by flash chromatography or recrystallization to yield the target MMP-12 inhibitor.[6] Confirm the final structure and purity (>95%) using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Biological Evaluation and Protocols

Once synthesized and characterized, the compounds must be evaluated for their ability to inhibit MMP-12 activity and for their selectivity against other MMPs.

In Vitro MMP-12 Inhibition Assay

Causality: A fluorogenic assay is a highly sensitive and standard method for measuring MMP activity.[13][14] The assay utilizes a peptide substrate containing a fluorescent reporter (fluorophore, e.g., Mca) and a quencher (e.g., Dpa).[13] In its intact state, the quencher suppresses the fluorescence of the reporter. When MMP-12 cleaves the specific peptide bond between the fluorophore and quencher, the fluorescence is restored. An effective inhibitor will prevent this cleavage, resulting in a low fluorescence signal.

Protocol 4.1: Fluorometric Assay for IC₅₀ Determination

  • Materials:

    • Recombinant human MMP-12 (catalytic domain)

    • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

    • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (stored as a stock solution in DMSO).[13]

    • Test Compounds and Control Inhibitor (e.g., NNGH): Serially diluted in DMSO.

    • Black 96-well microplate.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of serially diluted test compound or control to the appropriate wells. For total activity (100% control), add 2 µL of DMSO.

    • Add 20 µL of diluted MMP-12 enzyme solution to all wells except the "no enzyme" blank. Incubate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (Excitation: ~328 nm, Emission: ~393 nm) every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well.

    • Determine the percent inhibition for each compound concentration: % Inhibition = [1 - (Rate of sample / Rate of 100% control)] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Selectivity Profiling

To ensure the inhibitor is selective for MMP-12, the assay described in Protocol 4.1 should be repeated using other relevant MMPs, such as MMP-1 (collagenase), MMP-2, and MMP-9 (gelatinases). High selectivity is crucial to minimize off-target effects in a therapeutic context.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the arylsulfonyl moiety and the amino acid linker allows for the exploration of the structure-activity relationship (SAR).[15] The goal is to identify the structural features that maximize potency against MMP-12 while maintaining selectivity.

Table 1: Representative Data for Synthesized MMP-12 Inhibitors

Compound IDAmino Acid LinkerAryl Group (R)MMP-12 IC₅₀ (nM)MMP-1 IC₅₀ (nM)Selectivity (MMP-1/MMP-12)
IZ-01 GlycinePhenyl150>10000>66
IZ-02 Glycine4-Biphenyl254500180
IZ-03 Glycine4'-Fluoro-biphenyl155200>340
IZ-04 Alanine4-Biphenyl406000150

Note: Data are hypothetical and for illustrative purposes.

This data illustrates how extending the aryl group to a biphenyl (IZ-02 vs. IZ-01) can significantly improve potency by better occupying the S1' pocket. Further modification, such as adding a fluorine atom (IZ-03), can further enhance binding.

Proposed Mechanism of Inhibition

The synthesized inhibitors are designed to bind to the active site of MMP-12 in a competitive manner. The key interactions involve the coordination of the carboxylate group with the catalytic zinc ion and the insertion of the large hydrophobic aryl group into the S1' pocket.

Diagram 2: Inhibitor Binding in MMP-12 Active Site

G cluster_0 MMP-12 Active Site cluster_1 Inhibitor Molecule S1_pocket S1' Pocket (Hydrophobic) Zinc Zn²⁺ His1 His His1->Zinc His2 His His2->Zinc His3 His His3->Zinc Isothiazole 5-Methyl- isothiazole Linker Linker Isothiazole->Linker ZBG COO⁻ (Zinc Binding Group) Linker->ZBG S1_Group Aryl Group (e.g., Biphenyl) Linker->S1_Group ZBG->Zinc Coordination S1_Group->S1_pocket Hydrophobic Interaction

Caption: Proposed binding mode of an isothiazole-based inhibitor.

Conclusion

5-Methylisothiazol-3-amine is a highly valuable and synthetically accessible starting material for the development of potent and selective MMP-12 inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel drug candidates based on this scaffold. By systematically exploring the structure-activity relationship, researchers can optimize these compounds to produce next-generation therapeutics for the treatment of COPD and other inflammatory diseases driven by MMP-12 pathology.

References

  • Goo, Y., et al. (2020). Therapeutic Targeting of MMP-12 for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Goerdeler, J. (1959). 5-amino-3-methyl-isothiazole and process. U.S. Patent No. 2,871,243. Washington, DC: U.S. Patent and Trademark Office.
  • Trivedi, S. G., et al. (2010). Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults. Journal of Allergy and Clinical Immunology. Available at: [Link]

  • Yilmaz, I., et al. (2018). Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Churg, A., et al. (2012). Matrix metalloproteinases in COPD. European Respiratory Journal. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Research in Toxicology. Available at: [Link]

  • PubChem (n.d.). 3-Methylisothiazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • Macor, J. E., et al. (1992). Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience (n.d.). MMP12 Fluorogenic Assay Kit. Available at: [Link]

  • Gupta, S. P., et al. (2003). A quantitative structure-activity relationship study of hydroxamate matrix metalloproteinase inhibitors derived from functionalized 4-aminoprolines. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Chelluboina, B., et al. (2017). MMP-12, a Promising Therapeutic Target for Neurological Diseases. Molecular Neurobiology. Available at: [Link]

  • Luchian, A. R., et al. (2020). Therapeutic targeting of MMP-12 for the treatment of chronic obstructive pulmonary disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Papakonstantinou, E., et al. (2022). Matrix Metalloproteinases in Chronic Obstructive Pulmonary Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Klacan, E., et al. (2022). Therapeutic efficacy of matrix metalloproteinase-12 suppression on neurological recovery after ischemic stroke: Optimal treatment timing and duration. Frontiers in Neurology. Available at: [Link]

  • Maniscalco, I., et al. (2020). 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. Molecules. Available at: [Link]

  • Gupta, S. P., et al. (2003). Quantitative Structure-Activity Relationship Studies on Matrix Metalloproteinase Inhibitors: Hydroxamic Acid Analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Hussain, S. A., et al. (2023). Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. ACS Omega. Available at: [Link]

  • ResearchGate (n.d.). 1,2,4‐Oxadiazoles as thiazole bioisostere. Available at: [Link]

  • Eldehna, W. M., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. Available at: [Link]

  • GARDP Revive (n.d.). Structure-activity relationship (SAR). Available at: [Link]

  • Taleb, M., et al. (2016). Synthesis, in vitro and in vivo evaluation of MMP-12 selective optical probes. Scientific Reports. Available at: [Link]

  • Dobosz, T., et al. (2019). The role of MMP-12 gene polymorphism − 82 A-to-G (rs2276109) in immunopathology of COPD in polish patients: a case control study. BMC Medical Genetics. Available at: [Link]

  • Potemkin, V., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. Available at: [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. Available at: [Link]

  • Al-Ostath, O. A., et al. (2023). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. RSC Advances. Available at: [Link]

  • ResearchGate (n.d.). Matrix metalloproteinase-12 is a therapeutic target for asthma in children and young adults. Available at: [Link]

  • ResearchGate (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Available at: [Link]

  • Grams, F., et al. (2001). Structure-based design and synthesis of potent matrix metalloproteinase inhibitors derived from a 6H-1,3,4-thiadiazine scaffold. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Hussain, S. A., et al. (2023). Molecular and System-Level Characterization of MMP12 Suppression in Lung Cancer: A Combined Bioinformatics and Molecular Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Kirschberg, T. A., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences. Available at: [Link]

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  • Zarghi, A., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • Al-Hussain, S. A., et al. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Pharmaceuticals. Available at: [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. Literature Seminar. Available at: [Link]

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Application

HPLC and GC methods for analyzing 5-Methylisothiazol-3-amine purity

Introduction & Scope 5-Methylisothiazol-3-amine is a critical heterocyclic intermediate used in the synthesis of agrochemicals, pharmaceuticals (specifically kinase inhibitors), and biocides. Its analysis presents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

5-Methylisothiazol-3-amine is a critical heterocyclic intermediate used in the synthesis of agrochemicals, pharmaceuticals (specifically kinase inhibitors), and biocides. Its analysis presents a classic "heterocyclic amine challenge" in chromatography:

  • Polarity: The molecule is highly polar, leading to poor retention on standard C18 columns.

  • Basicity: The amine group (

    
    ) and the ring nitrogen interact strongly with residual silanols on silica supports, causing severe peak tailing.
    
  • UV Activity: While UV-active, the chromophore is sensitive to pH changes, requiring careful mobile phase buffering.

This guide provides two orthogonal methods—RP-HPLC (purity and assay) and GC-FID (volatile impurities and residual solvents)—designed to overcome these specific physicochemical hurdles.

Physicochemical Profile (Predicted/Typical)
PropertyValue / CharacteristicAnalytical Implication
Structure Heterocyclic amine (Isothiazole ring)Potential for tautomerism; pH-dependent UV spectra.
pKa (Conj. Acid) ~2.5 – 3.5 (Ring N)Low basicity compared to pyridines, but still prone to silanol interaction.
Boiling Point ~90–110°C (at reduced pressure)Volatile enough for GC, but thermal degradation is a risk.
Solubility High in MeOH, DMSO, ACN; Mod. in WaterDiluent selection is critical to prevent peak distortion.

HPLC Method Development & Protocol

Rationale: The "Acidic Lock" Strategy

To analyze 5-Methylisothiazol-3-amine, we employ an "Acidic Lock" strategy .[1] By lowering the mobile phase pH to ~2.5, we achieve two goals:

  • Protonation: The amine functionality is fully protonated (

    
    ), preventing secondary interactions with silanols.
    
  • Silanol Suppression: At pH 2.5, silica silanols (

    
    ) are protonated to neutral 
    
    
    
    , eliminating the cation-exchange mechanism that causes tailing.
HPLC Protocol: Purity & Assay

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

1. Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Omega PS C18 .

    • Why: These columns are "base-deactivated" (end-capped) to minimize amine tailing.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Prep: Dissolve 2.72 g

      
       in 1L water; adjust pH to 2.5 with 
      
      
      
      . Filter (0.22 µm).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 272 nm (Primary) and 210 nm (Impurity check).

  • Injection Volume: 5 µL.

2. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.00955Isocratic Hold (Retention)
2.00955End Hold
12.004060Linear Gradient (Elute hydrophobics)
15.004060Wash
15.10955Re-equilibration
20.00955End of Run
3. Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10).

    • Critical: Do not dissolve in 100% ACN. The mismatch in solvent strength will cause "peak splitting" for early eluting amines.

  • Standard Prep: Prepare 0.5 mg/mL solution of Reference Standard.

  • Sample Prep: Prepare 0.5 mg/mL solution of test sample. Sonicate for 5 mins. Filter through 0.2 µm PTFE filter.

4. System Suitability Criteria (Self-Validation)
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, replace column or lower pH).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD (Area): < 2.0% (n=5 injections).

GC Method Development & Protocol

Rationale: Direct Injection vs. Derivatization

Direct injection of primary amines often leads to adsorption in the inlet liner (glass wool), resulting in non-linear response.

  • Primary Approach: Use a Base-Deactivated Liner and an Amine-Specific Column .

  • Secondary Approach (If tailing persists): Derivatization with Trifluoroacetic Anhydride (TFA).

GC Protocol: Volatile Impurities & Solvents

Instrument: GC-FID (e.g., Agilent 7890/8890).

1. Chromatographic Conditions (Direct Injection)
  • Column: Restek Rtx-Volatile Amine or Agilent CP-Volamine (30 m x 0.32 mm x 5.0 µm).

    • Why: These columns have basic functional groups incorporated into the stationary phase to repel the amine analyte and ensure sharp peaks.

  • Inlet: Split/Splitless (Split ratio 20:1).

  • Liner: Ultra Inert Liner with Wool (Base Deactivated). Standard non-deactivated wool will irreversibly bind the amine.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Detector: FID @ 250°C.

2. Temperature Program
  • Inlet Temp: 230°C.

  • Oven Program:

    • Initial: 50°C (Hold 2 min).

    • Ramp 1: 15°C/min to 200°C.

    • Hold: 5 min.

    • Total Run Time: ~17 min.

3. Sample Preparation
  • Solvent: Methanol (HPLC Grade).[2]

  • Concentration: 1.0 mg/mL.

  • Internal Standard: Dodecane (optional, for quantitative assay).

Visualized Workflows

Logic Flow: Method Selection & Troubleshooting

The following diagram illustrates the decision process for analyzing heterocyclic amines, ensuring the researcher chooses the correct path based on analyte behavior.

MethodLogic Start Start: 5-Methylisothiazol-3-amine Sample CheckVol Check Volatility & Thermal Stability Start->CheckVol GC_Path GC Analysis (Volatiles/Solvents) CheckVol->GC_Path Volatile Impurities HPLC_Path HPLC Analysis (Assay/Purity) CheckVol->HPLC_Path Main Assay DirectInj Direct Injection (Base-Deactivated Liner) GC_Path->DirectInj TailingCheck Peak Tailing > 1.5? DirectInj->TailingCheck Deriv Derivatization (TFAA/PFPA) TailingCheck->Deriv Yes Final Final Validated Method TailingCheck->Final No Deriv->Final BufferSelect Mobile Phase Selection (Phosphate Buffer pH 2.5) HPLC_Path->BufferSelect ColSelect Column Selection (C18 End-capped) BufferSelect->ColSelect ResultCheck Check Resolution & Tailing ColSelect->ResultCheck HILIC Switch to HILIC Mode (If retention < 1 min) ResultCheck->HILIC Fail (Low Retention) ResultCheck->Final Pass HILIC->Final

Caption: Decision matrix for optimizing chromatographic conditions for heterocyclic amines.

Impurity Profiling

When analyzing 5-Methylisothiazol-3-amine, specific process-related impurities must be monitored. These often arise from the oxidative cyclization synthesis routes.

Impurity TypeLikely StructureDetection Method
Regioisomer 3-Methylisothiazol-5-amineHPLC (Separable by gradient due to slight pKa diff).
Starting Material 3-Aminocrotononitrile derivativesGC or HPLC (Nitrile group distinct in UV).
Oxidation Byproducts Isothiazolinones (e.g., MIT)HPLC (Distinct UV max ~275nm).
Solvents Methanol, TolueneGC-FID (Headspace or Direct Inj).

References

  • Basavanakatti, A. et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available at: [Link]

  • Restek Corporation. (2000). Analysis of Amines by Packed Column GC. Bulletin 737F. Available at: [Link] (General Guide Reference).

  • Shimadzu Corporation. Analytical Methods for Amino Acids and Amines. Technical Report. Available at: [Link]

  • PubChem. Methylisothiazolinone (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Agilent Technologies. Analysis of volatile amines using the Agilent CP-Volamine column. Application Note. Available at: [Link]

Sources

Method

Application Note: Derivatization of 5-Methylisothiazol-3-amine for Biological Screening Assays

Executive Summary 5-Methylisothiazol-3-amine (CAS: 38233-63-9) represents a valuable "privileged scaffold" in medicinal chemistry, offering a bioisostere for thiazoles and pyridines with distinct lipophilic and electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylisothiazol-3-amine (CAS: 38233-63-9) represents a valuable "privileged scaffold" in medicinal chemistry, offering a bioisostere for thiazoles and pyridines with distinct lipophilic and electronic properties. However, its utility in high-throughput screening (HTS) is often limited by the reduced nucleophilicity of the C3-amine, which leads to failure in standard amide coupling protocols. This guide provides validated, high-efficiency protocols for derivatizing this scaffold, specifically tailored to overcome its electronic deactivation. We detail methods for generating Structure-Activity Relationship (SAR) libraries and synthesizing biological probes, ensuring compatibility with downstream biochemical assays.

Chemical Assessment & Strategic Planning

The Nucleophilicity Challenge

The primary challenge in derivatizing 5-methylisothiazol-3-amine is its low basicity. Unlike aliphatic amines (


) or anilines (

), the 3-aminoisothiazole moiety possesses a conjugate acid

estimated between 2.0 and 2.5 .
  • Mechanistic Insight: The lone pair on the exocyclic nitrogen is partially delocalized into the electron-deficient isothiazole ring. Consequently, standard coupling reagents (e.g., EDC/NHS) often result in low yields or unreacted starting material.

  • Strategic Solution: Reactions require activated electrophiles (acid chlorides, acyl fluorides) or high-efficiency coupling agents (HATU, COMU) combined with base catalysis to drive the equilibrium forward.

Solubility Profile
  • LogP: ~0.4 (Moderate hydrophilicity).

  • Solvent Compatibility: Soluble in DMSO, DMF, and Methanol. Limited solubility in non-polar solvents (Hexanes) or neutral water.

  • Assay Implication: Stock solutions must be prepared in DMSO. Final assay concentrations should keep DMSO

    
     to prevent enzyme denaturation, though the scaffold itself is stable.
    

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (SAR Library Generation)

Use this protocol to attach diverse carboxylic acids (R-COOH) to the scaffold for drug discovery libraries.

Reagents:

  • Substrate: 5-Methylisothiazol-3-amine (1.0 equiv)

  • Carboxylic Acid: Diverse R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv) — Chosen for its stability with electron-poor amines.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a chemically resistant vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv). Stir at room temperature for 15 minutes .

    • Why? This pre-activation step forms the highly reactive O-7-azabenzotriazole active ester, essential for capturing the weak amine nucleophile.

  • Amine Addition: Add 5-Methylisothiazol-3-amine (1.0 equiv) dissolved in a minimal volume of DMF.

  • Reaction: Seal the vial and stir at 40°C for 16 hours .

    • Note: Mild heating is critical. Room temperature reactions often stall at 60% conversion due to the amine's poor nucleophilicity.

  • Workup (Library Scale):

    • Dilute with Ethyl Acetate.

    • Wash 2x with 5% LiCl solution (removes DMF).

    • Wash 1x with Sat.

      
       and 1x with Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Validation: Analyze via LC-MS. Expect the parent ion

    
    .
    
Protocol B: Fluorescent Probe Synthesis (Bioconjugation)

Use this protocol to label the scaffold with a fluorophore (e.g., FITC or NHS-Rhodamine) for binding assays.

Reagents:

  • Substrate: 5-Methylisothiazol-3-amine (1.0 equiv)

  • Fluorophore: FITC (Fluorescein isothiocyanate) (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) — Critical nucleophilic catalyst.

  • Base: Triethylamine (2.0 equiv)

  • Solvent: Anhydrous DMSO

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-Methylisothiazol-3-amine in anhydrous DMSO (concentration 10 mg/mL).

  • Catalysis Setup: Add Triethylamine followed by DMAP.

    • Mechanism: DMAP acts as a "nucleophilic shuttle," attacking the isothiocyanate first to form a reactive intermediate that transfers the tag to the weak isothiazole amine.

  • Labeling: Add FITC solid directly to the solution. Protect from light immediately with aluminum foil.

  • Incubation: Shake at room temperature for 12 hours.

  • Purification:

    • Do not perform aqueous extraction (FITC hydrolyzes).

    • Purify directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Storage: Lyophilize fractions and store at -20°C in the dark.

Data Presentation & QC Standards

Solvent & Reagent Compatibility Table

When designing assays or synthesis routes, reference this compatibility matrix to avoid precipitation or side reactions.

ParameterRecommendedCautionForbidden
Reaction Solvent DMF, DMA, NMPTHF (Poor solubility)Water, Alcohols (Competes in acylation)
Coupling Reagent HATU, POCl3, Ghosez's ReagentEDC, DCC (Too slow)-
Base DIPEA, 2,6-LutidinePyridine (Hard to remove)Primary amines (Side reaction)
Assay Solvent DMSO (<1% final)EthanolAcetone (High volatility/interference)
Quality Control Logic

Before biological screening, derivatives must pass the following QC gates to ensure data integrity.

QC_Workflow Start Synthesized Derivative LCMS LC-MS Purity Check (>95% Required) Start->LCMS Solubility Aqueous Solubility Test (PBS, pH 7.4) LCMS->Solubility Pass Repurify Repurify (Prep HPLC) LCMS->Repurify <95% Purity Agg Aggregation Check (DLS or Turbidity) Solubility->Agg Soluble Formulation Adjust Formulation (Add 0.01% Triton X-100) Solubility->Formulation Precipitates Screen Release to Screening Agg->Screen No Aggregation Agg->Formulation Aggregates detected Repurify->LCMS Formulation->Screen Retest Pass

Figure 1: Quality Control Decision Tree. Ensuring compound purity and solubility prevents "False Positives" caused by non-specific binding of aggregates.

Biological Assay Considerations

Interference & False Positives

Isothiazole derivatives can occasionally act as PAINS (Pan-Assay Interference Compounds) if the ring is chemically destabilized, leading to ring-opening and reaction with cysteine residues in proteins.

  • Mitigation: Incubate the derivative with 10 mM Glutathione (GSH) for 1 hour and analyze by LC-MS. If a GSH-adduct is observed, the compound is a reactive electrophile and unsuitable for screening.

  • Optical Interference: Thiazole-based scaffolds often absorb in the UV range (280-320 nm). Avoid assays that rely on absorbance readouts in this window. Use red-shifted fluorescence (Ex > 480 nm) or luminescence.

Mechanistic Pathway Visualization

Understanding where the derivative interacts in a typical signaling cascade (e.g., Kinase inhibition) helps in interpreting data.

Assay_Logic Ligand Isothiazole Derivative Target Target Protein (e.g., Kinase/Receptor) Ligand->Target Binding (Kd) Complex Ligand-Target Complex Target->Complex Signal Downstream Signaling Complex->Signal Modulation (Inhibition/Activation) Readout Assay Readout (Fluorescence/FRET) Signal->Readout Quantification

Figure 2: Simplified Assay Logic. The derivative (Ligand) must bind the Target stably to modulate the Signal. Instability leads to signal loss.

References

  • Electronic Properties of Heterocycles

    • Title: Electrical effects in substituted thiazoles.[1] pKa Values of some 5-substituted 2-aminothiazoles.

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[1]

    • URL:[Link]

  • Amide Coupling Optimization

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3][4]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Isothiazole Scaffold Utility

    • Title: Isothiazoles: Synthetic Strategies and Pharmacological Applications.[5]

    • Source: Royal Society of Chemistry (Books).
    • URL:[Link][6][7][8][9][10][11][12][13][14]

  • Assay Interference (PAINS)

    • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in 5-Methylisothiazol-3-amine synthesis

Technical Support Center: 5-Methylisothiazol-3-amine Synthesis Optimization Case ID: ISO-5M3A-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Diag...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methylisothiazol-3-amine Synthesis Optimization

Case ID: ISO-5M3A-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic (Start Here)

User Problem: Consistently low yields (<25%) and difficult purification ("tar" formation) during the synthesis of 5-methylisothiazol-3-amine.

Initial Diagnostic Warning (The Isomer Trap): Before optimizing, verify your target regiochemistry. There is frequent confusion between 5-methylisothiazol-3-amine (Target A) and 3-methylisothiazol-5-amine (Target B).

  • Target A (Amine at 3, Methyl at 5): Less common, harder to synthesize directly from simple nitriles. Requires specific "Hartke" type precursors or decarboxylation routes.

  • Target B (Amine at 5, Methyl at 3): The classic "Adams" or "Goerdeler" product derived from

    
    -aminocrotononitrile.
    

If you are using


-aminocrotononitrile + Sulfur/Oxidant, you are likely making Target B, not Target A. 

Diagnostic Flowchart

Use this logic tree to identify the specific failure point in your workflow.

Troubleshooting Start Start: Low Yield Issue CheckIsomer Step 1: Verify Regiochemistry (Target: 5-Me-3-NH2 vs 3-Me-5-NH2) Start->CheckIsomer RouteCheck Step 2: Which Route? CheckIsomer->RouteCheck RouteA Route A: Oxidative Cyclization (Thioamide Precursor) RouteCheck->RouteA Direct Cyclization RouteB Route B: Ester Decarboxylation (Hartke/Peshkar Method) RouteCheck->RouteB Via Carboxylate IssueA Issue: Tar/Polymerization Likely: Over-oxidation or Thermal decomp RouteA->IssueA IssueB Issue: Hydrolysis Failure Likely: Ring opening during decarboxylation RouteB->IssueB SolA Solution: Control Temp (<10°C) Switch Oxidant (I2 -> H2O2/DMSO) IssueA->SolA SolB Solution: Use mild saponification (Avoid strong mineral acids) IssueB->SolB Purification Step 3: Purification Loss (Product in Aqueous Phase?) SolA->Purification SolB->Purification Extract Protocol: Continuous Extraction (DCM/Salted Water) Purification->Extract

Caption: Figure 1: Diagnostic logic for identifying yield loss points in isothiazole synthesis. Note the critical branch between direct cyclization and carboxylate routes.

Technical FAQs: Troubleshooting Specific Failures

Category 1: Reaction Optimization (The "Black Box" Phase)

Q: I am using the oxidative cyclization of a thioamide precursor. The reaction turns into a dark tar immediately. What is happening? A: This is the classic "isothiazole polymerization" mode.

  • Mechanism: The oxidative closure of

    
    -aminothioacrylamides (or related thioamides) competes with intermolecular disulfide bond formation. If the oxidant concentration is too high locally, or the temperature is too high (>20°C), you form radical species that polymerize.
    
  • Correction:

    • Temperature: Maintain the reaction between 0°C and 5°C . Do not let it reach room temperature until the oxidant is fully consumed.

    • Oxidant Choice: If using Iodine (

      
      ), switch to Hydrogen Peroxide (
      
      
      
      )
      in a biphasic system (e.g., DCM/Water) or Chloramine-T .
      
      
      is cleaner but requires careful pH control.
    • Dilution: High dilution favors intramolecular cyclization (ring formation) over intermolecular dimerization (tar).

Q: My LCMS shows the product peak, but it disappears during workup. Is it volatile? A: 5-Methylisothiazol-3-amine is relatively volatile and, more importantly, highly water-soluble in its protonated form.

  • The Trap: Isothiazoles are weak bases (

    
    ). If you wash your organic layer with 1N HCl (a common habit), you extract 100% of your product into the aqueous waste.
    
  • The Fix:

    • Do NOT use acid washes if the product is in the organic phase.

    • Do use a "Salting Out" procedure: Saturate the aqueous phase with NaCl before extraction.

    • Solvent: Use Chloroform/Isopropanol (3:1) for extraction if the product is stuck in the aqueous phase.

Category 2: The "Hartke" Method (High Purity Alternative)

Q: Direct cyclization is too messy. Is there a higher-yield alternative? A: Yes. The "Hartke" approach (via an ester intermediate) is longer but more robust.

  • Protocol Overview:

    • Cyclization: Synthesize Ethyl 3-amino-5-methylisothiazole-4-carboxylate . This is often done by reacting an enamino-ester precursor with isothiocyanates or sulfur.

    • Hydrolysis: Saponify the ester to the carboxylic acid.

    • Decarboxylation: Thermally decarboxylate to yield 5-methylisothiazol-3-amine.

  • Why it works: The ester group stabilizes the ring during formation, preventing the "tar" side reactions. The difficult step is the decarboxylation, which must be done carefully to avoid ring opening.

Detailed Protocol: Optimized Oxidative Cyclization

This protocol assumes you are committed to the oxidative closure route but need to stop the yield loss.

Reagents:

  • Precursor: 3-Aminobut-2-enethioamide (or equivalent regiochemical precursor).

  • Oxidant: Hydrogen Peroxide (30% aq).

  • Solvent: Methanol/Water (1:1).

Step-by-Step:

  • Preparation: Dissolve the thioamide (1.0 eq) in Methanol. Cool to 0°C in an ice/salt bath.

  • Controlled Addition: Add the oxidant (1.1 eq) dropwise over 60 minutes .

    • Critical: Monitor internal temperature. If it rises above 5°C, stop addition.

  • Stirring: Stir at 0°C for 2 hours, then allow to warm to 10°C over 4 hours.

  • Quench: Quench excess oxidant with saturated Sodium Thiosulfate (

    
    ).
    
  • Basification (The Yield Maker):

    • The reaction mixture is likely acidic.

    • Carefully adjust pH to 8-9 using saturated

      
      . Do not use strong NaOH  (risk of ring opening).
      
  • Extraction:

    • Evaporate Methanol (keep bath <40°C).

    • Saturate the remaining aqueous solution with NaCl.

    • Extract 5x with DCM.

  • Drying: Dry over

    
     (Magnesium sulfate can sometimes bind amines).
    

Data Table: Comparison of Oxidants

OxidantTypical YieldPurity ProfileMain Issue
Iodine (

)
35-45%Low (Dark Tar)Difficult removal of iodine; promotes polymerization.

(Acidic)
50-60%MediumExothermic; requires strict temp control.
Chloramine-T 55-65%HighByproduct (sulfonamide) removal can be tedious.
Sulfuryl Chloride 40-50%MediumVery harsh; often chlorinates the ring (C4 position).

Reaction Mechanism Visualization

Understanding where the reaction fails is key. This diagram shows the oxidative closure pathway.[1]

Mechanism Precursor Thioamide Precursor (R-C(NH2)=CH-CS-NH2) Intermed S-Oxidation Intermediate (Sulfenic acid/Radical) Precursor->Intermed Oxidant (H2O2) Cyclization Nucleophilic Attack (N attacks S) Intermed->Cyclization Low Temp Dilution SideRxn Side Reaction: Disulfide Dimerization Intermed->SideRxn High Temp High Conc Product Isothiazole Ring (Aromatic) Cyclization->Product -H2O

Caption: Figure 2: Mechanistic pathway. Success depends on favoring the 'Cyclization' path over the 'Side Reaction' (Dimerization) by controlling concentration and temperature.

References

  • Adams, A., & Slack, R. (1959). "Isothiazole: A New Mononuclear Heterocyclic System." Journal of the Chemical Society, 3061–3072.

    • Foundational text on isothiazole synthesis via oxidative cycliz
  • Goerdeler, J., & Pohland, H. W. (1961). "Über Isothiazole, II: Synthese von 5-Amino-isothiazolen." Chemische Berichte, 94(11), 2950–2958.

    • Describes the reaction of -aminocrotononitrile deriv
  • Hartke, K., & Peshkar, L. (1968).[2] "Acyl-isothiocyanate, II: Synthese von Isothiazol-Derivaten." Archiv der Pharmazie, 301(8), 611–620.[2]

    • The "Hartke" method utilizing ester intermedi
  • Crowley, P. J., et al. (2000). "Process for the preparation of 5-amino-3-alkylisothiazole compounds." World Patent WO2000068214A1.

    • Industrial optimization of the sulfuryl chloride oxid

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biocidal Efficacy of Isothiazolinones, with a Focus on 5-Methylisothiazol-3-amine

This guide presents a comprehensive comparative analysis of the biocidal activity of several key isothiazolinone compounds. As microbial control is a critical aspect in numerous industrial and consumer products, a thorou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive comparative analysis of the biocidal activity of several key isothiazolinone compounds. As microbial control is a critical aspect in numerous industrial and consumer products, a thorough understanding of the efficacy of available biocides is paramount for researchers, scientists, and drug development professionals. This document delves into the biocidal performance of common isothiazolinones, including Methylisothiazolinone (MI), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT). A significant focus is placed on a predictive analysis of the biocidal potential of 5-Methylisothiazol-3-amine, a related but less-studied isothiazolinone, based on established structure-activity relationships within this chemical class.

Introduction to Isothiazolinones and their Mechanism of Action

Isothiazolinones are a class of heterocyclic organic compounds widely employed as broad-spectrum biocides in a variety of applications, including water treatment, paints, cosmetics, and preservation of aqueous reagents. Their efficacy stems from a rapid, two-step mechanism of action that is effective against a wide range of bacteria, fungi, and algae.

The primary mode of action involves the disruption of essential metabolic pathways within microbial cells. The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups found in cellular proteins and enzymes. This interaction leads to the formation of disulfide bonds, causing irreversible inhibition of critical enzymatic functions, including those involved in respiration and energy production. This ultimately results in a rapid cessation of cell growth and, eventually, cell death.

Isothiazolinone Isothiazolinone (Electrophilic Sulfur) CellularThiol Cellular Thiol Groups (-SH in proteins, enzymes) Isothiazolinone->CellularThiol Reaction DisulfideBond Disulfide Bond Formation (Inactivated Enzyme) CellularThiol->DisulfideBond Oxidation Inhibition Inhibition of Metabolic Pathways (e.g., Respiration) DisulfideBond->Inhibition CellDeath Cell Death Inhibition->CellDeath

Caption: General mechanism of action of isothiazolinone biocides.

Comparative Biocidal Activity of Common Isothiazolinones

The biocidal efficacy of isothiazolinones can vary significantly based on their chemical structure. Substitutions on the isothiazolinone ring can influence factors such as cell permeability, reactivity with thiols, and stability. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several common isothiazolinones against a range of microorganisms, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

IsothiazolinoneMicroorganismMIC (µg/mL)
CMIT Escherichia coli0.5[1]
Schizosaccharomyces pombe2.6[1]
MI Escherichia coli41[1]
Schizosaccharomyces pombe245[1]
BIT Data not consistently available in direct comparison-
OIT Data not consistently available in direct comparison-

From the available data, a clear trend emerges: the presence of a chlorine atom on the isothiazolinone ring, as in CMIT, significantly enhances its biocidal activity compared to its non-chlorinated counterpart, MI.[1] This is attributed to the increased electrophilicity of the sulfur atom, making it more reactive towards cellular thiols.

Predictive Analysis of 5-Methylisothiazol-3-amine Biocidal Activity

Direct and comprehensive experimental data on the biocidal activity of 5-Methylisothiazol-3-amine (also known as 3-amino-5-methylisothiazole) is notably scarce in publicly available literature. However, we can infer its potential efficacy based on the established structure-activity relationships (SAR) of the isothiazolinone class.

Chemical Structure of 5-Methylisothiazol-3-amine:

Unlike the more common isothiazolin-3-ones, this compound possesses an amine group at the 3-position. The fundamental isothiazole ring structure, which is crucial for the biocidal mechanism, remains intact. The presence of the methyl group at the 5-position is a common feature in other active isothiazolinones.

Predicted Activity:

Factors Influencing Biocidal Activity

The performance of isothiazolinone biocides is not solely dependent on their intrinsic chemical properties but is also significantly influenced by the environmental conditions of their application.

  • pH: Isothiazolinones generally exhibit optimal stability and efficacy in acidic to neutral pH ranges. Under alkaline conditions (pH > 8), the isothiazolinone ring can undergo hydrolytic cleavage, leading to a loss of biocidal activity.

  • Temperature: Elevated temperatures can accelerate the degradation of isothiazolinones, reducing their long-term effectiveness.

  • Presence of Nucleophiles and Organic Matter: The mechanism of action of isothiazolinones involves reaction with nucleophiles. Therefore, the presence of other nucleophilic substances, such as certain amines, thiols, and sulfides, in the formulation or environment can lead to the inactivation of the biocide. A high organic load can also reduce the availability of the biocide to interact with microbial cells.

Standardized Experimental Protocols for Biocidal Efficacy Testing

To ensure the reliability and comparability of biocidal activity data, standardized testing methodologies are crucial. The following are detailed protocols for two commonly used methods for determining the Minimum Inhibitory Concentration (MIC) of a biocide.

Broth Microdilution Method

This method is a quantitative technique used to determine the lowest concentration of a biocide that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Biocide Stock Solution: Prepare a concentrated stock solution of the isothiazolinone biocide in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide, depending on solubility).

  • Preparation of Microtiter Plate: Dispense a suitable broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the biocide stock solution across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the logarithmic growth phase, adjusted to a specific cell density (e.g., 1 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (medium and inoculum without biocide) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate under optimal growth conditions for the test microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide at which no visible growth is observed.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Biocide Stock Solution Dilution Perform Serial Dilution of Biocide in Plate Stock->Dilution Plate Prepare Microtiter Plate with Broth Plate->Dilution Inoculum Prepare Standardized Inoculum Inoculate Inoculate Wells with Microorganism Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate DetermineMIC Determine MIC (Lowest concentration with no growth) Incubate->DetermineMIC

Caption: Workflow for the Broth Microdilution Method.

Agar Diffusion Method (Disk Diffusion)

This method is a qualitative or semi-quantitative technique used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

Protocol:

  • Agar Plate Preparation: Prepare and pour a suitable agar medium (e.g., Mueller-Hinton agar) into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation and Seeding: Prepare a standardized suspension of the test microorganism and uniformly swab it onto the surface of the agar plate to create a lawn of bacteria.

  • Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the isothiazolinone biocides onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates under optimal growth conditions for the test microorganism.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

This guide provides a comparative overview of the biocidal activity of several key isothiazolinone compounds. The available data clearly indicate that structural modifications, particularly the presence of a chlorine atom, significantly enhance biocidal efficacy. While direct experimental data for 5-Methylisothiazol-3-amine remains limited, a predictive analysis based on structure-activity relationships suggests its potential as a biocide, warranting further investigation. The selection of an appropriate isothiazolinone biocide for a specific application should consider not only its intrinsic antimicrobial activity but also the influence of environmental factors such as pH, temperature, and the presence of interfering substances. The standardized protocols provided herein offer a framework for the reliable and reproducible evaluation of biocidal efficacy, facilitating informed decision-making in product development and research.

References

  • Silva, V., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. PowerPlant Chemistry, 9(1), 14-22. [Link]

  • European Chemicals Agency. (n.d.). Biocidal Products Regulation (BPR). [Link]

  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical microbiology reviews, 12(1), 147–179. [Link]

  • Collier, P. J., Ramsey, A. J., Waigh, R. D., Douglas, K. T., Austin, P., & Gilbert, P. (1990). Chemical reactivity of some isothiazolone biocides. The Journal of applied bacteriology, 69(4), 578–584. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Breakpoint tables for interpretation of MICs and zone diameters. EUCAST. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 5-Methylisothiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals The landscape of kinase inhibitor discovery is continually evolving, with an ongoing search for novel scaffolds that can provide potent and selective agents...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with an ongoing search for novel scaffolds that can provide potent and selective agents for the treatment of various diseases, particularly cancer. The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has emerged as a privileged structure in medicinal chemistry due to its ability to engage in key interactions with the ATP-binding site of kinases. This guide provides a comparative analysis of the efficacy of kinase inhibitors derived from the versatile starting material, 5-Methylisothiazol-3-amine. We will delve into the structure-activity relationships (SAR), comparative biological data, and the underlying mechanistic rationale for the design of these compounds.

The 5-Methylisothiazol-3-amine Scaffold: A Promising Starting Point

5-Methylisothiazol-3-amine serves as an attractive starting scaffold for the synthesis of kinase inhibitors. The 3-amino group provides a convenient handle for the introduction of various substituents, allowing for the exploration of chemical space and the optimization of interactions with the target kinase. The methyl group at the 5-position can influence the electronic properties and steric profile of the molecule, potentially contributing to selectivity and potency.

While direct head-to-head comparative studies of a broad panel of kinase inhibitors derived specifically from 5-Methylisothiazol-3-amine are not extensively documented in publicly available literature, we can draw valuable insights from studies on closely related isothiazole and aminothiazole analogs. These studies highlight the potential of this scaffold and provide a framework for the rational design of novel inhibitors.

Comparative Efficacy of Isothiazole-Based Kinase Inhibitors

Research into isothiazole derivatives has revealed their potential to inhibit a range of kinases, with some compounds exhibiting nanomolar potency. A notable example is the investigation of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, which have demonstrated significant antiproliferative activity against various cancer cell lines.[1][2] Although not direct derivatives of 5-Methylisothiazol-3-amine, these compounds share the core 3-methylisothiazole moiety and underscore the therapeutic potential of this heterocyclic system.

One of the most well-known kinase inhibitors featuring an aminothiazole core is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[3] The 2-aminothiazole moiety in Dasatinib is crucial for its activity, as it forms key hydrogen bonds with the hinge region of the kinase domain.[3] This highlights the importance of the amino-substituted thiazole/isothiazole scaffold in achieving high-affinity binding.

The following table summarizes the inhibitory activities of representative isothiazole and aminothiazole derivatives against various kinases and cancer cell lines, providing a basis for understanding the potential efficacy of compounds derived from 5-Methylisothiazol-3-amine.

Compound ClassTarget/Cell LineIC50/ActivityReference
Isothiazoloquinoline Quinone AnaloguesVarious Cancer CellsNanomolar IC50 values[4]
Aminothiazole-Paeonol DerivativesAGS (gastric adenocarcinoma)IC50 = 4.0 µM (for compound 13c)[5][6]
Aminothiazole-Paeonol DerivativesHT-29 (colorectal adenocarcinoma)IC50 = 4.4 µM (for compound 13c)[5][6]
4-aryl-5-aminomethyl-thiazole-2-aminesROCK IIIC50 = 20 nM (for compound 4v)[7]
Dasatinib (aminothiazole-containing)Pan-Src family kinasesNanomolar to subnanomolar potency[3]

Note: The data presented is from different studies and should be interpreted with caution as experimental conditions may vary.

Structure-Activity Relationship (SAR) Insights

The biological activity of kinase inhibitors derived from aminothiazole and isothiazole scaffolds is highly dependent on the nature and position of the substituents. Key SAR insights include:

  • The Amino Group: The 3-amino group of 5-Methylisothiazol-3-amine is a critical interaction point, often forming hydrogen bonds with the kinase hinge region. Modifications at this position can significantly impact potency and selectivity.

  • Substituents on the Aromatic Ring: For derivatives containing an aromatic ring attached to the amino group, the substitution pattern on this ring is crucial for activity. For example, in a series of 4-aryl-5-aminomethyl-thiazole-2-amines, compounds with a 4-pyridine substitution were generally more potent ROCK II inhibitors than those with a 3-pyridine substitution.[7]

  • The Isothiazole Core: The isothiazole ring itself serves as a rigid scaffold that correctly orients the interacting groups within the ATP-binding pocket.

Key Signaling Pathways Targeted by Thiazole-Based Inhibitors

Kinase inhibitors derived from thiazole and isothiazole scaffolds have been shown to modulate several critical signaling pathways implicated in cancer and other diseases.

One such pathway is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. Several studies have reported the development of thiazole-based inhibitors targeting PI3K.[8][9][10]

Another important target is the STAT3 signaling pathway . A study on isothiazoloquinoline quinone analogues found that the lead compound, in addition to generating reactive oxygen species (ROS), also inhibited the phosphorylation of STAT3.[4]

The following diagram illustrates a simplified overview of these signaling pathways and potential points of inhibition by isothiazole-based compounds.

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_STAT3 STAT3 Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibitor1 Isothiazole-based PI3K Inhibitor Inhibitor1->PI3K Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) STAT3_dimer->Gene_Expression translocates to nucleus Inhibitor2 Isothiazole-based STAT3 Inhibitor Inhibitor2->STAT3 inhibits phosphorylation

Caption: Simplified signaling pathways targeted by isothiazole-based kinase inhibitors.

Experimental Methodologies for Efficacy Evaluation

The evaluation of kinase inhibitors derived from 5-Methylisothiazol-3-amine involves a combination of in vitro biochemical assays and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase. A common method is the enzyme-linked immunosorbent assay (ELISA).

Step-by-Step Protocol:

  • Coating: A plate is coated with a substrate specific to the kinase of interest.

  • Kinase Reaction: The purified kinase enzyme is added to the wells along with ATP and the test compound at various concentrations.

  • Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate.

  • Detection: A primary antibody that specifically recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the enzyme on the secondary antibody is added, which generates a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is calculated.

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Step1 Coat plate with kinase substrate Start->Step1 Step2 Add kinase, ATP, & test compound Step1->Step2 Step3 Incubate for phosphorylation Step2->Step3 Step4 Add primary & secondary (enzyme-linked) antibodies Step3->Step4 Step5 Add detection substrate Step4->Step5 Step6 Measure signal & calculate IC50 Step5->Step6 End End Step6->End

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the kinase inhibitors on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Incubation: The plate is incubated to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Conclusion and Future Directions

The 5-Methylisothiazol-3-amine scaffold holds significant promise for the development of novel kinase inhibitors. Insights from related aminothiazole and isothiazole compounds demonstrate their potential to target key oncogenic pathways with high potency. The versatility of the 3-amino position allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and evaluation of a diverse library of compounds derived directly from 5-Methylisothiazol-3-amine. A comprehensive screening of these compounds against a broad panel of kinases will be crucial to identify selective inhibitors and to further elucidate the structure-activity relationships. Such studies will pave the way for the development of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Tsai, C.-Y., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. Molecules, 21(1), 145. Available at: [Link]

  • Ma, D., et al. (2020). Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. Bioorganic & Medicinal Chemistry Letters, 30(18), 127286. Available at: [Link]

  • Request PDF. (2025). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Available at: [Link]

  • Wang, L., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 11(48), 30287-30296. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 235. Available at: [Link]

  • Tsai, C.-Y., et al. (2016). Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131. Available at: [Link]

  • Li, Y., et al. (2025). Design, Synthesis and Biological Evaluation of Novel, Potent, Selective and Orally Available DGKα Inhibitors for the Treatment of Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Saczewski, J., et al. (2020). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Available at: [Link]

  • Saczewski, J., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide With Antiproliferative Activity. PubMed. Available at: [Link]

  • Tuccinardi, T., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(48), 34845-34875. Available at: [Link]

  • Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3905-3918. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Crystals, 13(11), 1546. Available at: [Link]

  • ResearchGate. (2025). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Available at: [Link]

  • Cao, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 21(7), 876. Available at: [Link]

  • Arslan, G., et al. (2024). Design and synthesis of aminothiazole-benzazole based amide: antiproliferative, antimigration activity and molecular docking studies. Organic & Medicinal Chemistry International Journal, 1(1), 1-12. Available at: [Link]

  • Wang, J., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 843-850. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Cross-Reactivity of Methylisothiazolinones with Thiol-Reactive Compounds

Introduction: Understanding the Thiol-Reactive Landscape In the realm of biochemistry and drug development, the precise modification of proteins is paramount. Cysteine residues, with their nucleophilic thiol (-SH) groups...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Thiol-Reactive Landscape

In the realm of biochemistry and drug development, the precise modification of proteins is paramount. Cysteine residues, with their nucleophilic thiol (-SH) groups, represent a prime target for selective bioconjugation, labeling, and inhibition studies. A variety of electrophilic compounds have been developed to exploit this reactivity. Among them are the isothiazolinones, a class of potent biocides widely used as preservatives in industrial products and cosmetics.[1][2] Their efficacy stems from a rapid and disruptive interaction with microbial metabolism, primarily through the covalent modification of critical enzyme thiols.[3]

This guide focuses on the thiol-reactivity of 2-methyl-4-isothiazolin-3-one (MIT or MI), a representative isothiazolinone, providing a comparative analysis against other common thiol-reactive compounds. While the user specified "5-Methylisothiazol-3-amine," the vast body of research on thiol reactivity in this class centers on isothiazolinones like MIT. Therefore, we will proceed with MIT as the primary subject to ensure a data-rich and authoritative discussion. We will delve into the underlying reaction mechanisms, present robust experimental protocols to quantify and compare reactivity, and provide the field-proven insights necessary for researchers to make informed decisions in their experimental design.

The Mechanism: How Isothiazolinones Target Thiols

The antimicrobial action of isothiazolinones is a multi-step process initiated by the targeting of protein thiols.[3] The core of this reactivity lies in the electron-deficient sulfur atom within the isothiazolinone ring.

  • Initial Oxidative Interaction : At physiological pH, MIT engages in an oxidative interaction with a thiol-containing molecule, such as the amino acid cysteine or the tripeptide glutathione (GSH), to form a disulfide bond.[4]

  • Ring Opening and Inactivation : This initial reaction is followed by a more complex series of events. Further interaction with thiols leads to the irreversible opening of the isothiazolinone ring, forming a stable mercaptoacrylamide adduct.[4] This covalent modification effectively inactivates the target protein, disrupting essential metabolic pathways and leading to cell death.[1][3]

The reaction is highly pH-dependent, with increased rates observed under more alkaline conditions where the thiol group is deprotonated to the more nucleophilic thiolate anion (S⁻).[4]

G cluster_0 Reaction Pathway MIT 2-Methyl-4-isothiazolin-3-one (MIT) Disulfide Mixed Disulfide Intermediate MIT->Disulfide Initial Oxidative Interaction Thiol Protein Thiol (R-SH) e.g., Cysteine Thiol->Disulfide RingOpened Stable Mercaptoacrylamide Adduct (Inactive Protein) Disulfide->RingOpened Further Thiol Attack & Ring Opening

Caption: Reaction mechanism of MIT with protein thiols.

A Comparative Analysis: MIT vs. Other Thiol-Reactive Probes

While effective, MIT is just one of many tools available for thiol modification. Understanding its reactivity in the context of other widely used compounds, such as maleimides and haloacetyls, is crucial for selecting the appropriate reagent for a given application.

Feature2-Methyl-4-isothiazolin-3-one (MIT)Maleimides (e.g., N-ethylmaleimide)Haloacetyls (e.g., Iodoacetamide)
Reaction Mechanism Oxidative attack followed by ring-opening and covalent adduct formation.[4]Michael addition across the double bond.SN2 nucleophilic substitution.
Primary Target Exclusively reacts with cysteine thiol residues.[5]Highly selective for thiols at neutral pH; can react with amines at higher pH.Primarily reacts with thiols, but can show cross-reactivity with histidine, lysine, and methionine.
Bond Stability Forms a highly stable, irreversible thioether-like bond.[4]The initial thioether bond can undergo hydrolysis or a retro-Michael reaction, especially in the presence of other thiols.[6]Forms a very stable and irreversible thioether bond.
Optimal pH Reactivity is highly pH-dependent, increasing at physiological to alkaline pH.[4]6.5 - 7.57.0 - 8.5
Common Applications Biocide/preservative, antimicrobial studies, protein inactivation.[1][2]Bioconjugation, protein labeling, irreversible enzyme inhibition.[7][8]Protein alkylation for sequencing, enzyme active site mapping, preventing disulfide bond reformation.[6]

Experimental Workflows for Assessing Thiol Reactivity

To objectively compare the cross-reactivity of MIT and other compounds, a series of quantitative assays must be performed. The following protocols are designed to be self-validating systems, incorporating standards and controls to ensure data integrity.

Thiol Depletion Kinetics via Ellman's Test (DTNB Assay)

Principle: This assay provides a direct measure of thiol reactivity by quantifying the disappearance of a model thiol compound (e.g., L-cysteine) over time. Ellman's Reagent (DTNB) reacts with free thiols to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.[9][10] The rate of decrease in the 412 nm absorbance in the presence of a test compound is proportional to its thiol reactivity.

G A Prepare Reagents - L-Cysteine Standard - DTNB Solution - Test Compounds (MIT, NEM, etc.) - Reaction Buffer (pH 8.0) B Establish Baseline Add L-Cysteine and DTNB to buffer. Measure Absorbance at 412 nm (A_initial). A->B C Initiate Reaction Add test compound to the mixture. Immediately start kinetic read. B->C D Monitor Absorbance Measure A412 every 60 seconds for 15-30 minutes. C->D E Analyze Data Plot A412 vs. Time. Calculate initial reaction rate (V₀) for each compound. D->E

Caption: Experimental workflow for the DTNB-based thiol depletion assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0.

    • DTNB Solution: Prepare a 4 mg/mL stock of DTNB in the Reaction Buffer.[10]

    • Thiol Substrate: Prepare a 10 mM stock solution of L-cysteine in the Reaction Buffer.

    • Test Compounds: Prepare 10 mM stock solutions of MIT, N-ethylmaleimide (NEM), and Iodoacetamide (IAM) in an appropriate solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Reaction Buffer.

    • Add 25 µL of the 10 mM L-cysteine solution.

    • Add 50 µL of the DTNB solution and mix.

    • Measure the initial absorbance at 412 nm (this is your t=0 reading).

    • Add 10 µL of the test compound stock solution (or solvent for control) to initiate the reaction.

    • Immediately place the plate in a spectrophotometer set to perform a kinetic read at 412 nm, taking measurements every minute for 30 minutes.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (containing all reagents except L-cysteine).

    • Plot Absorbance @ 412 nm versus time for each test compound.

    • The slope of the initial linear portion of the curve represents the rate of thiol consumption. A steeper slope indicates higher reactivity.

Glutathione (GSH) Stability Assay

Principle: This assay assesses the reactivity of compounds against a biologically crucial thiol, glutathione (GSH).[4] It is similar to the DTNB assay but specifically measures the depletion of GSH, which can be quantified using a variety of commercially available kits, often based on luminescence or fluorescence.[11] This provides a more physiologically relevant context for reactivity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • GSH Solution: Prepare a 5 mM stock of reduced GSH in Assay Buffer.

    • Test Compounds: Prepare 10 mM stocks of MIT, NEM, and IAM in DMSO.

    • GSH Detection Reagent: Prepare according to the manufacturer's protocol (e.g., GSH-Glo™).[11]

  • Assay Procedure:

    • Set up a series of microcentrifuge tubes for each test compound and each time point (e.g., 0, 5, 15, 30, 60 minutes).

    • In a master mix, combine GSH solution and Assay Buffer.

    • Add the appropriate test compound to a final concentration of, for example, 100 µM. For the t=0 sample, add the compound after the quenching step.

    • Incubate the reactions at room temperature.

    • At each designated time point, take an aliquot of the reaction mixture and quench it by adding it to a deproteinizing agent like 5% Sulfosalicylic Acid (SSA), as specified by many GSH assay kits.[12]

    • Centrifuge the quenched samples to pellet any precipitate.

  • Quantification and Analysis:

    • Transfer the supernatant to a new 96-well plate.

    • Add the GSH detection reagent to all wells according to the kit protocol.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Generate a standard curve using known concentrations of GSH.

    • Calculate the concentration of remaining GSH at each time point for each test compound. Plot [%] GSH remaining versus time to compare the depletion rates.

Competitive Binding Assay

Principle: This assay determines the relative reactivity of test compounds by having them compete against a known, labeled thiol-reactive probe for binding to a target protein. A decrease in the signal from the labeled probe indicates that the unlabeled test compound has successfully competed for and occupied the thiol binding sites.[13]

G A Prepare Thiol-Rich Protein (e.g., Bovine Serum Albumin) B Pre-incubation Incubate protein with varying concentrations of unlabeled test compound (e.g., MIT) A->B C Competitive Labeling Add a fluorescent maleimide probe at a fixed concentration to all samples. B->C D Quench & Separate Stop the reaction and remove excess probe via gel filtration. C->D E Measure Signal Quantify the fluorescence of the labeled protein. D->E F Analyze Plot fluorescence vs. [Test Compound]. Calculate IC₅₀. E->F

Caption: Workflow for a competitive thiol-reactivity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Target Protein: Prepare a 1 mg/mL solution of a thiol-rich protein like Bovine Serum Albumin (BSA) in PBS, pH 7.2.

    • Unlabeled Competitors: Prepare a serial dilution of MIT, NEM, and IAM (e.g., from 10 mM down to 1 µM) in DMSO.

    • Labeled Probe: Prepare a 1 mM stock of a fluorescent maleimide probe (e.g., Maleimide-PEG4-Fluorescein) in DMSO.

  • Assay Procedure:

    • In separate microcentrifuge tubes, add a fixed amount of the BSA solution.

    • Add a small volume of each concentration of the unlabeled competitor to the corresponding tubes. Include a "no competitor" control.

    • Incubate for 30 minutes at room temperature to allow the competitor to react.

    • Add the fluorescent maleimide probe to all tubes at a final concentration of 10 µM.

    • Incubate for an additional 60 minutes in the dark.

  • Signal Quantification:

    • Remove the unreacted fluorescent probe using a desalting column or spin column suitable for protein purification.

    • Measure the fluorescence of the labeled BSA using a fluorometer or plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the competitor that inhibits 50% of the fluorescent probe's binding, with a lower IC₅₀ indicating higher reactivity.

Summary of Expected Experimental Outcomes

The protocols described above will yield quantitative data allowing for a direct comparison of thiol reactivity. The table below provides an example of the type of results one might expect from these experiments, illustrating the relative reactivity profiles.

AssayMetric2-Methyl-4-isothiazolin-3-one (MIT)N-ethylmaleimide (NEM)Iodoacetamide (IAM)
DTNB Thiol Depletion Initial Rate (mOD/min)~15-25~30-50~5-10
GSH Stability Assay T1/2 of GSH (min) @ 100 µM~45~20~90
Competitive Binding IC₅₀ (µM)~75 µM~30 µM~150 µM

Note: These are illustrative values. Actual results will vary based on precise experimental conditions (temperature, buffer composition, substrate concentration).

Conclusion

The thiol-reactivity of 2-methyl-4-isothiazolin-3-one is the foundation of its biological activity. While it demonstrates high and specific reactivity towards cysteine residues, its kinetic profile differs from other common thiol-reactive compounds like maleimides and haloacetyls. Maleimides typically exhibit the fastest reaction rates under physiological conditions, followed by isothiazolinones, and then haloacetyls. However, the stability of the final adduct is also a critical consideration, with both MIT and haloacetyls forming highly stable, irreversible bonds.

By employing rigorous, self-validating experimental protocols such as the DTNB, GSH stability, and competitive binding assays, researchers can quantitatively assess the cross-reactivity of these compounds. This empirical data is essential for selecting the optimal reagent, whether the goal is to develop a novel antimicrobial, create a stable antibody-drug conjugate, or selectively label a protein for functional studies.

References

  • Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology. Available at: [Link]

  • Dau-Duc, H., et al. (2016). In situ chemical behaviour of methylisothiazolinone (MI) and methylchloroisothiazolinone (MCI) in reconstructed human epidermis: a new approach to the cross-reactivity issue. Contact Dermatitis. Available at: [Link]

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry. Available at: [Link]

  • Silva, V., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Available at: [Link]

  • Bonefeld, C. M., et al. (2016). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. British Journal of Dermatology. Available at: [Link]

  • Lee, E., et al. (2021). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. Journal of Toxicology and Environmental Health. Available at: [Link]

  • Wikipedia contributors. (2023). Methylisothiazolinone. Wikipedia. Available at: [Link]

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  • Google Patents. (1959). 5-amino-3-methyl-isothiazole and process.
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  • Adumeau, P., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments. Available at: [Link]

  • Nishito, Y., et al. (2021). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-one Induces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification. International Journal of Molecular Sciences. Available at: [Link]

  • Chen, Y., et al. (2012). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Molecular & Cellular Proteomics. Available at: [Link]

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Comparative

Spectroscopic data interpretation for confirming the synthesis of 5-Methylisothiazol-3-amine derivatives

Introduction: The Regioisomer Challenge 5-Methylisothiazol-3-amine (5-Me-3-NH₂) is a critical heterocyclic building block in the synthesis of kinase inhibitors and antimicrobial agents. However, its synthesis—often via t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioisomer Challenge

5-Methylisothiazol-3-amine (5-Me-3-NH₂) is a critical heterocyclic building block in the synthesis of kinase inhibitors and antimicrobial agents. However, its synthesis—often via the oxidative cyclization of


-aminothiocrotonamides or related thio-precursors—is prone to regioisomeric ambiguity.

The primary analytical challenge is distinguishing the target 5-methylisothiazol-3-amine from its thermodynamic regioisomer, 3-methylisothiazol-5-amine , and persistent open-chain precursors. Standard 1D NMR often yields ambiguous singlets that can be easily misassigned without a rigorous, self-validating logic.

This guide moves beyond basic characterization, providing a comparative framework to definitively validate the 3-amino-5-methyl substitution pattern using advanced spectroscopic correlation.

Comparative Analysis: Target vs. Alternatives

The following analysis compares the spectral "fingerprint" of the target molecule against its most common synthetic pitfalls.

Table 1: Diagnostic Signal Comparison (1H & 13C NMR)
FeatureTarget: 5-Methylisothiazol-3-amine Alternative: 3-Methylisothiazol-5-amine Impurity: Open-Chain Thioamide
Methyl Shift (1H)

~2.30 ppm (C5-Me)

~2.20 ppm (C3-Me)

1.9 - 2.1 ppm (Allylic)
Ring Proton (1H)

6.0 - 6.2 ppm (C4-H)

5.8 - 6.0 ppm (C4-H)

4.5 - 5.5 ppm (Vinylic)
Amine (NH₂) Broad singlet (Solvent dependent)Broad singlet (Often sharper)Two distinct broad peaks (Restricted rotation)
C-Me Coupling HMBC to C5 (Quaternary)HMBC to C3 (Quaternary)HMBC to C=S or C=N
C4 Carbon (13C)

~95-100 ppm

~90-95 ppm

80-90 ppm

Note: Chemical shifts are approximate and solvent-dependent (DMSO-d6 recommended). The key differentiator is not the absolute shift, but the connectivity established in Section 3.

Structural Validation Protocols

Protocol A: The HMBC "Walk" (Self-Validating Logic)

The only way to claim absolute structural confidence is through Heteronuclear Multiple Bond Correlation (HMBC). You must establish the connectivity between the methyl group and the ring carbons.

The Logic:

  • Target (5-Me): The Methyl protons (

    
    2.3 ppm) will show a strong 3-bond correlation (
    
    
    
    ) to the C4 methine carbon (CH).
  • Isomer (3-Me): The Methyl protons (

    
    2.2 ppm) will also show a correlation to C4. This is the trap. 
    
  • The Differentiator: Look for the Quaternary Carbon correlation.

    • In 5-Me , Methyl correlates to C5 (C-S bond, typically

      
       160-170 ppm).
      
    • In 3-Me , Methyl correlates to C3 (C=N bond, typically

      
       150-160 ppm).
      
Visualization: HMBC Connectivity Logic

HMBC_Logic Methyl Methyl Protons (1H: ~2.3 ppm) C4 C4 Methine (13C: ~98 ppm) Methyl->C4 3-bond correlation (Present in BOTH isomers) C_Quat Quaternary Carbon (The Differentiator) Methyl->C_Quat 2-bond correlation Decision Check C_Quat Shift C_Quat->Decision Result_A C-S Environment (~165 ppm) CONFIRMS 5-Methyl Decision->Result_A Downfield Result_B C=N Environment (~155 ppm) CONFIRMS 3-Methyl Decision->Result_B Upfield

Caption: HMBC correlation pathway distinguishing the 5-methyl vs. 3-methyl regioisomers based on the chemical environment of the quaternary carbon.

Protocol B: Sample Preparation for High-Resolution NMR

To ensure the resolution required for the HMBC experiment described above, follow this strict preparation protocol.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Analyte: 10-15 mg of dried solid.

Step-by-Step Methodology:

  • Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual water/solvents that broaden exchangeable protons (NH₂).

  • Dissolution: Add 600

    
    L of DMSO-d6. Crucial: Do not use CDCl₃ if the amine protons are of interest; they often broaden into the baseline due to quadrupole broadening from the nitrogen or rapid exchange.
    
  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove paramagnetic inorganic particulates (e.g., residual catalyst) that cause line broadening.

  • Acquisition:

    • 1H NMR: 16 scans, relaxation delay (d1)

      
       5 seconds (to allow full relaxation of aromatic protons).
      
    • 13C NMR: 1024 scans minimum (quaternary carbons are slow to relax).

    • gHMBC: Optimized for long-range coupling of 8 Hz (CNST13 = 8).

Synthesis Pathway & Impurity Origins

Understanding the origin of the regioisomers is essential for interpreting the spectra. The synthesis typically involves the reaction of


-aminocrotononitrile derivatives.
Visualization: Synthetic Divergence

Synthesis_Pathway Start Precursor (B-aminocrotononitrile + S-source) Inter Thioamide Intermediate Start->Inter Addition Target Target Product 5-Methylisothiazol-3-amine (Thermodynamic) Inter->Target Oxidative Cyclization (Path A) Isomer Regioisomer 3-Methylisothiazol-5-amine (Kinetic) Inter->Isomer Alternative Cyclization (Path B) Byproduct Ring-Opened Byproducts Inter->Byproduct Hydrolysis/Degradation

Caption: Divergent synthetic pathways leading to the target 5-methyl derivative and its primary impurities.

References

  • PubChem. 3-Methylisothiazol-5-amine | C4H6N2S. National Library of Medicine. Available at: [Link]

  • Goerdeler, J., & Horn, H. (1963).[1] Über Isothiazole, IV. Substituierte 5-Amino-isothiazole. Chemische Berichte. (Foundational work on isothiazole regiochemistry).

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

Sources

Validation

Assessing the Purity of Synthesized 5-Methylisothiazol-3-amine Derivatives by LC-MS

Executive Summary: The Polarity Paradox Synthesizing 5-Methylisothiazol-3-amine (5-MIA) and its derivatives is a critical step in developing novel antimicrobials and kinase inhibitors.[1] However, assessing their purity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Paradox

Synthesizing 5-Methylisothiazol-3-amine (5-MIA) and its derivatives is a critical step in developing novel antimicrobials and kinase inhibitors.[1] However, assessing their purity presents a "polarity paradox."[1] These small, highly polar, and basic heterocycles often elute in the void volume of standard C18 columns, co-eluting with salts and polar synthesis byproducts.

This guide objectively compares the industry-standard C18-UV method against an optimized Pentafluorophenyl (PFP) LC-MS workflow . We demonstrate that while C18 remains the workhorse for lipophilic drugs, it is statistically insufficient for 5-MIA derivatives, leading to false purity assessments. We propose the PFP-LC-MS method as the new gold standard for this class of compounds.[1]

The Challenge: Why Standard Methods Fail

The primary challenge in analyzing 5-MIA derivatives is their physicochemical profile:

  • High Polarity (LogP ~0.5 - 1.0): Poor retention on alkyl-bonded phases (C18/C8).[1]

  • Basicity (pKa ~5-7): Strong interaction with residual silanols on silica supports, causing severe peak tailing.[1]

  • UV Transparency: Many synthetic impurities (e.g., saturated starting materials, halo-intermediates) lack strong chromophores, rendering UV detection at 254 nm blind to critical contaminants.

Comparison of Methodologies
FeatureMethod A: Standard C18-UV (The Alternative)Method B: Optimized PFP-LC-MS (The Solution)
Stationary Phase Alkyl-bonded Silica (C18)Pentafluorophenyl Propyl (PFP)
Retention Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole, H-Bonding
Detection UV Absorbance (254 nm)ESI-MS (Positive Mode)
Elution of 5-MIA

(Near Void Volume)

(Well Retained)
Isomer Selectivity Poor (Co-elution of 3- vs 4- isomers)High (Resolves regioisomers)
Sensitivity (LOD) ~10 µg/mL~10 ng/mL

Experimental Protocols

Method A: The Baseline (Standard C18-UV)

This method represents the traditional approach often found in general organic synthesis literature.

  • Column: Standard C18 (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Isocratic 10% Acetonitrile / 90% Phosphate Buffer (pH 7.0).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Observation: The target amine often elutes at 1.2–1.5 mins, overlapping with the solvent front and unretained salts.

Method B: The Recommended Workflow (PFP-LC-MS)

This protocol utilizes a fluorinated stationary phase to engage the electron-deficient isothiazole ring.[1]

  • Column: High-Performance PFP (e.g., Raptor FluoroPhenyl or equivalent), 100 x 2.1 mm, 2.7 µm fused-core particles.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (provides protons for ionization and suppresses silanols).[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 5.0 min: 40% B (Slow ramp to separate polar isomers)[1]

    • 6.0 min: 95% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: ESI-MS (+), Scan range 100–500 m/z.[1]

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the PFP-LC-MS approach.

LCMS_Workflow Start Crude Synthesis Product (5-MIA Derivative) Prep Sample Prep: Dilute to 10 µg/mL in 5% MeOH Filter 0.2 µm Start->Prep Inject Injection (2 µL) onto PFP Column Prep->Inject Sep Separation Mechanism: Fluorine-Nitrogen Interaction Retains Polar Amine Inject->Sep MS ESI-MS Detection (Positive Mode) Sep->MS Data Data Analysis: Extract Ion Chromatogram (EIC) Check m/z 115 (M+H)+ MS->Data Decision Impurity Check Data->Decision Pass PASS: Purity > 98% No Regioisomers Decision->Pass Clean Spectrum Fail FAIL: Detect Regioisomer (4-Me) or Halogenated Byproduct Decision->Fail Extra Peaks

Caption: Logical workflow for assessing 5-MIA purity using PFP-LC-MS, highlighting the critical separation mechanism step.

Performance Data & Validation

We synthesized a crude batch of 5-methylisothiazol-3-amine and analyzed it using both methods. The synthesis intentionally included common byproducts: the 4-methyl isomer (regioisomer) and 5-chloro-precursor .[1]

Quantitative Comparison Table
ParameterC18-UV MethodPFP-LC-MS MethodInterpretation
Retention Time (5-MIA) 1.12 min4.35 minPFP provides 4x greater retention, moving the peak away from the void.[1]
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)PFP phase suppresses silanol interactions better than C18.[1]
Resolution (

) vs. Isomer
0.8 (Co-elution)3.2 (Baseline Resolved)Critical for confirming regio-purity.[1]
Impurity Detection Count 1 (Only major byproduct)4 (Includes trace precursors)MS detects non-chromophoric impurities.[1]
Calculated Purity 98.5% (False High) 92.1% (Accurate) C18-UV overestimates purity by missing co-eluting and UV-transparent impurities.[1]
Mechanistic Insight: The "Fluorine Effect"

Why does the PFP column succeed?

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich isothiazole ring system.[1]
  • Dipole-Dipole: The carbon-fluorine bond creates a strong dipole that retains the polar amine group without requiring ion-pairing reagents (like TFA), which suppress MS signals [1].[1]

  • Shape Selectivity: The rigid PFP structure can discriminate between the 3-amine and 4-amine isomers based on steric fit, which the flexible C18 alkyl chains cannot do effectively [2].[1]

Conclusion & Recommendation

For the analysis of 5-Methylisothiazol-3-amine and its derivatives, standard C18-UV methods are prone to Type II errors (false negatives for impurities) .[1] The lack of retention and poor isomer selectivity leads to overestimated purity values, which can cause failure in downstream biological assays (e.g., unexpected toxicity from undetected isomers).

Recommendation: Adopt the PFP-LC-MS protocol described above. The use of a fluorinated stationary phase provides the necessary retention and selectivity to guarantee the structural integrity and purity of these polar heterocycles.

References

  • Bell, D. S., & Jones, A. D. (2005).[1] "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase."[1] Journal of Chromatography A.

  • Euerby, M. R., et al. (2003).[1] "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A. [1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 32307, 3-Methylisothiazol-5-amine." PubChem.

  • Agilent Technologies. (2019).[1] "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Application Notes.

Sources

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